3,5-Bis(trifluoromethyl)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWPJOGDWRYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186389 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32707-89-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32707-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide details a robust and well-documented synthetic pathway for the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[1][2][3][4] The described methodology deviates from a theoretical synthesis starting from benzaldehyde, which is not a practical precursor due to the absence of the critical bis(trifluoromethyl) substitution pattern. Instead, this guide focuses on a more feasible and industrially relevant multi-step synthesis commencing with the commercially available 1,3-bis(trifluoromethyl)benzene.
The presented synthesis involves two key transformations: the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene to yield 3,5-bis(trifluoromethyl)bromobenzene, followed by a Grignard reaction and subsequent formylation to produce the target this compound. This route is advantageous due to its efficiency and the availability of the starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthetic pathway, including reaction yields and conditions.
| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) |
| 1 | Bromination | 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Acetic Acid, Sulfuric Acid | 45 | ~93.7 |
| 2 | Grignard Formation & Formylation | 3,5-Bis(trifluoromethyl)bromobenzene | Magnesium, Paraformaldehyde | Tetrahydrofuran (THF) | Reflux, then addition | Not explicitly stated for formylation, but Grignard formation is efficient. |
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
This procedure details the bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of acetic and sulfuric acids.[1][2]
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Glacial Acetic Acid
-
Concentrated (96%) Sulfuric Acid
-
5N Sodium Hydroxide
-
Water
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a thermocouple, cool glacial acetic acid to 15°C.
-
Carefully add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution. Cool the mixture to 25°C.
-
To the rapidly stirring acid mixture, add 1,3-bis(trifluoromethyl)benzene.
-
Add 1,3-dibromo-5,5-dimethylhydantoin over a period of 2 minutes. An exothermic reaction will occur, raising the internal temperature to approximately 40°C.
-
After the initial exotherm subsides, maintain the reaction mixture at 45°C for 4.5 hours.[2]
-
Monitor the reaction progress by gas chromatography (GC) analysis. To prepare a sample for GC, take a small aliquot of the reaction mixture, dilute it with cyclohexane, and wash with water and then 2N NaOH.[3]
-
Upon completion, cool the reaction mixture and slowly pour it into cold water.
-
Allow the phases to separate and collect the lower organic layer.
-
Wash the organic layer with 5N sodium hydroxide.
-
The resulting product is 3,5-bis(trifluoromethyl)bromobenzene. The assay yield is approximately 93.7%, with minor isomeric byproducts.[2]
Step 2: Synthesis of this compound
This procedure describes the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene and its subsequent reaction with solid paraformaldehyde to yield the target alcohol.[5][6]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium granules
-
Solid Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Inorganic acid (for hydrolysis)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with an addition funnel and a nitrogen inlet, add magnesium granules and anhydrous THF.
-
Heat the mixture to reflux.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.
-
To initiate the Grignard reaction, add a small portion of the bromide solution to the refluxing magnesium slurry.
-
After initiation, add the remaining bromide solution dropwise over a period of 30 minutes.
-
Once the Grignard reagent formation is complete, cool the reaction mixture.
-
Add solid paraformaldehyde to the solution of the 3,5-bis(trifluoromethyl)phenylmagnesium halide.[5]
-
After the reaction with paraformaldehyde is complete, hydrolyze the resulting adduct with an aqueous solution of an inorganic acid.
-
Isolate the this compound from the reaction mixture.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical relationships between the key steps.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 3. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]
- 4. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 5. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 6. RU2345057C2 - Method of obtaining this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Bis(trifluoromethyl)benzyl alcohol, a key intermediate in various synthetic processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Core Physicochemical Data
This compound is a solid, white crystalline powder at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]methanol | [1] |
| CAS Number | 32707-89-4 | [2] |
| Molecular Formula | C₉H₆F₆O | [1] |
| Molecular Weight | 244.13 g/mol | [1] |
| Melting Point | 52 - 56 °C | [3] |
| Boiling Point | 40 °C at 0.5 mmHg | [4] |
| Flash Point | 98 °C (closed cup) | |
| Density | Data not available | [4] |
| Solubility | Data not available | [3] |
| logP (calculated) | 2.8 | [1] |
| pKa (predicted) | 13.92 ± 0.10 | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. A common laboratory method for determining the melting point of a crystalline solid like this compound is the capillary tube method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of the crystalline solid is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is reported as the melting point.
Determination of Boiling Point (at reduced pressure)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.
Apparatus:
-
Distillation apparatus (e.g., Kugelrohr or short-path distillation apparatus)
-
Vacuum pump
-
Manometer
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
The sample is placed in the distillation flask of the apparatus.
-
The system is connected to a vacuum pump, and the pressure is reduced to the desired level, measured by a manometer.
-
The flask is heated gradually.
-
The temperature at which the liquid boils and the vapor condenses on the cold finger or in the receiving flask is recorded as the boiling point at that specific pressure.
Determination of Density
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble and which has a known density.
Procedure (for a solid denser than the liquid):
-
A known mass of the solid is weighed on an analytical balance.
-
A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound in various solvents can be determined qualitatively and quantitatively.
Qualitative Procedure:
-
Add a small, measured amount of the solid (e.g., 10 mg) to a test tube containing a small volume of the solvent (e.g., 1 mL).
-
Shake the test tube vigorously for a set period.
-
Observe if the solid dissolves completely. If it does, the substance is considered soluble. If not, it is sparingly soluble or insoluble. This can be repeated with different solvents (e.g., water, ethanol, DMSO, acetone).
Quantitative Procedure (e.g., using UV-Vis Spectroscopy):
-
Prepare a saturated solution of the compound in the solvent of interest by adding an excess amount of the solid to the solvent and stirring until equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the saturated solution at a specific wavelength using a UV-Vis spectrophotometer.
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Use the absorbance of the saturated solution and the calibration curve to determine its concentration, which represents the solubility of the compound in that solvent.
Determination of Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water). The logarithm of this ratio is the logP value.
Shake-Flask Method:
-
A known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and water in a separatory funnel.
-
The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
A sample is taken from each phase.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Synthesis Workflow
The following diagram illustrates a common synthetic route to this compound starting from 3,5-bis(trifluoromethyl)bromobenzene.[5]
References
- 1. This compound | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. 32707-89-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Bis(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-bis(trifluoromethyl)benzyl alcohol. This compound is a critical building block in medicinal chemistry and materials science, making a thorough understanding of its structural characterization essential. This document presents a detailed analysis of its NMR spectra, standardized experimental protocols for data acquisition, and visual representations of its structure and analytical workflow.
Spectral Data Presentation
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following tables summarize the quantitative spectral data.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The data presented here is referenced to a 400 MHz spectrometer.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.82 | Singlet | 1H | H-4 (Aromatic) |
| ~7.75 | Singlet | 2H | H-2, H-6 (Aromatic) |
| ~4.82 | Singlet | 2H | -CH₂- (Benzylic) |
| ~1.95 | Singlet (broad) | 1H | -OH (Hydroxyl) |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons. The spectrum is typically acquired with proton decoupling.
| Chemical Shift (δ) ppm | Assignment |
| ~143.5 | C-1 (Aromatic) |
| ~132.0 (quartet) | C-3, C-5 (Aromatic, coupled to F) |
| ~126.5 | C-2, C-6 (Aromatic) |
| ~123.5 (quartet) | -CF₃ |
| ~121.5 | C-4 (Aromatic) |
| ~64.0 | -CH₂- (Benzylic) |
Experimental Protocols
The following section outlines a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution : Gently swirl or vortex the vial to ensure complete dissolution of the solid.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.
NMR Data Acquisition
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Parameters (Typical) :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 8 to 16 scans are typically sufficient.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
Spectral Width : A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, is appropriate.
-
-
¹³C NMR Parameters (Typical) :
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.
-
Relaxation Delay : 2-5 seconds.
-
Acquisition Time : 1-2 seconds.
-
Spectral Width : A spectral width of approximately 200-250 ppm, centered around 100-125 ppm, is standard.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transformed. Phase and baseline corrections are then applied to the resulting spectrum.
Mandatory Visualizations
The following diagrams, generated using the DOT language, provide visual representations of the molecular structure and the experimental workflow.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for NMR spectroscopy.
References
Solubility Profile of 3,5-Bis(trifluoromethyl)benzyl Alcohol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it a valuable building block in the synthesis of novel pharmaceutical agents and other advanced materials. Understanding the solubility of this compound in common organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a summary of the available solubility data for this compound and outlines a general experimental protocol for solubility determination.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₆O | [1] |
| Molecular Weight | 244.13 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 53-56 °C | [2] |
| Boiling Point | 173.9 ± 35.0 °C at 760 mmHg | [3] |
| Calculated LogP | 2.46 | [3] |
Solubility Data
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Comments |
| Water | 0.155 mg/mL (Calculated) | Classified as "soluble" on a LogS scale, though the quantitative value is low.[4] |
| N,N-Dimethylformamide (DMF) | Very Soluble | Frequently used as a solvent for reactions involving this alcohol. |
| Methanol | Soluble | Mentioned as a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent in related syntheses. |
| Ethanol | Likely Soluble | A derivative is soluble to 100 mM, suggesting the alcohol is also likely soluble. |
| Toluene | Soluble (in reaction conditions) | Used as a solvent for the synthesis of derivatives. |
| Tetrahydrofuran (THF) | Soluble (in reaction conditions) | Utilized in synthetic procedures involving the alcohol. |
| Acetone | Data Not Available | - |
| Ethyl Acetate | Data Not Available | - |
| Dichloromethane | Data Not Available | - |
| Chloroform | Data Not Available | - |
| Hexane | Data Not Available | - |
| Diethyl Ether | Data Not Available | - |
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of saturating the solvent and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
The logical workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
While precise quantitative solubility data for this compound in common organic solvents is limited in the public domain, available information indicates good solubility in polar aprotic solvents like DMF and solubility in protic solvents like methanol. For applications requiring exact solubility values, the general experimental protocol provided can be employed. Further research to quantify the solubility of this important chemical intermediate across a broader range of solvents would be highly beneficial to the scientific community.
References
- 1. This compound | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.32707-89-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. 32707-89-4 | (3,5-Bis(trifluoromethyl)phenyl)methanol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. escholarship.org [escholarship.org]
In-Depth Technical Guide: 3,5-Bis(trifluoromethyl)benzyl Alcohol (CAS 32707-89-4)
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The CAS number 32707-89-4 corresponds to the chemical compound 3,5-Bis(trifluoromethyl)benzyl alcohol . Any other chemical name associated with this CAS number is incorrect. This guide will focus exclusively on the properties and hazards of this compound.
Core Properties
This compound is a fluorinated organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique electronic properties, imparted by the two trifluoromethyl groups on the benzene ring, make it a valuable building block in organic chemistry.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]methanol | [1][2] |
| Synonyms | 3,5-Di(trifluoromethyl)benzyl alcohol, Benzenemethanol, 3,5-bis(trifluoromethyl)- | [3] |
| CAS Number | 32707-89-4 | [2][4] |
| Molecular Formula | C₉H₆F₆O | [2][5] |
| Molecular Weight | 244.13 g/mol | [2][4][5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 53-56 °C | |
| Boiling Point | 40 °C at 0.5 mmHg | |
| Density | 1.3954 g/cm³ (estimate) | |
| Flash Point | 98 °C (208.4 °F) - closed cup | [4] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |
| InChI Key | BJTWPJOGDWRYDD-UHFFFAOYSA-N | [1] |
| SMILES | OCc1cc(cc(c1)C(F)(F)F)C(F)(F)F | [4] |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A common and effective method involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde.
Synthesis via Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
3,5-bis(trifluoromethyl)benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Toluene
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Silica gel for column chromatography
-
Petroleum ether
Experimental Procedure:
-
Reduction of the Aldehyde:
-
Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in 20 mL of methanol in a round-bottom flask.
-
To this solution, carefully add 0.5 g of sodium borohydride in portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Add 20 mL of water to the residue.
-
-
Extraction and Isolation:
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to yield crude this compound.
-
-
Purification (if necessary for subsequent steps):
-
The crude product can be further purified by column chromatography on silica gel. The following steps describe a subsequent bromination, for which the crude alcohol is used directly.
-
-
Optional Subsequent Bromination (for synthesis of the corresponding bromide):
-
Dissolve the crude this compound in 20 mL of toluene.
-
Under an ice bath, add 5.24 g of triphenylphosphine and 6.56 g of carbon tetrabromide.
-
Stir the mixture for 2 hours under these conditions.
-
Filter the reaction mixture through a pad of silica gel.
-
Evaporate the solvent and purify the residue by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain 3,5-bis(trifluoromethyl)benzyl bromide.
-
Reference for Protocol: This protocol is adapted from a method described for the synthesis of 3,5-Bis(trifluoromethyl)benzyl bromide, which involves the in-situ preparation of the alcohol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound and its subsequent conversion to the corresponding bromide.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or mechanisms of action for this compound itself. Its primary role reported in the scientific literature is that of a precursor or intermediate in the synthesis of more complex molecules, some of which may have biological activity. Therefore, no signaling pathway diagrams can be provided for this compound at this time. Researchers interested in the biological effects of compounds derived from this intermediate should consult literature specific to those final compounds.
Hazards and Safety Information
This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The known hazards are summarized below.
| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |
| Serious Eye Damage/Eye Irritation | GHS07 | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |
Toxicological Summary:
-
The toxicological properties of this compound have not been fully investigated.
-
It is classified as harmful if swallowed, in contact with skin, or if inhaled.
-
Target organs for single exposure toxicity include the respiratory system.[4]
-
There is no information available regarding its mutagenic, reproductive, developmental, or carcinogenic effects.
Handling and Storage:
-
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves is recommended.[4]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
Conclusion
This compound (CAS 32707-89-4) is a valuable fluorinated building block in organic synthesis, particularly for the preparation of pharmaceutical compounds and advanced materials. While its own biological activity is not well-documented, its utility as a synthetic intermediate is significant. Researchers and chemists working with this compound should be aware of its hazardous properties and handle it with appropriate safety measures. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research into the toxicological and potential biological effects of this compound may be warranted.
References
- 1. RU2345057C2 - Method of obtaining this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]
- 5. CN113214045A - Preparation process of high-purity 3, 5-bis (trifluoromethyl) benzyl alcohol - Google Patents [patents.google.com]
Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The primary synthetic route discussed is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, safety considerations, and visual representations of the process.
Introduction
This compound is a fluorinated aromatic alcohol valued for its unique electronic properties imparted by the two trifluoromethyl groups. These groups enhance metabolic stability and binding affinity in drug candidates, making this molecule a crucial building block in medicinal chemistry. The Grignard reaction provides a direct and efficient method for its synthesis, involving the formation of an organomagnesium halide (Grignard reagent) from 3,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with a suitable source of formaldehyde.
Reaction Overview
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, most commonly solid paraformaldehyde, to yield the desired benzyl alcohol after an acidic workup.
Quantitative Data
The following table summarizes the key quantitative data associated with the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Bis(trifluoromethyl)bromobenzene | C₈H₃BrF₆ | 293.01 | - | 165-167 |
| Magnesium | Mg | 24.31 | 650 | 1090 |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 120-170 (decomp.) | - |
| This compound | C₉H₆F₆O | 244.13 | 54-56 | 98 (at 11 mmHg) |
Note: Data compiled from various chemical supplier and database sources.
Experimental Protocols
Materials and Equipment
-
Reactants: 3,5-Bis(trifluoromethyl)bromobenzene (1.0 eq), magnesium turnings (1.2 eq), solid paraformaldehyde (1.5 eq).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Reagents for Workup: Saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.
-
Glassware: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and standard laboratory glassware. All glassware must be rigorously dried before use.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
Procedure
Step 1: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Anhydrous THF is added to the flask to cover the magnesium.
-
A solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF is prepared and charged into the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction. Initiation may be indicated by a gentle reflux and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Paraformaldehyde and Workup
-
The reaction mixture containing the Grignard reagent is cooled to 0 °C in an ice bath.
-
Solid paraformaldehyde (1.5 eq) is added portion-wise to the stirred Grignard solution, ensuring the temperature does not rise significantly.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by either distillation under reduced pressure or crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[1]
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Grignard Reagent: The 3,5-bis(trifluoromethyl)phenylmagnesium bromide is highly reactive and moisture-sensitive. There have been reports of detonations of trifluoromethyl-substituted Grignard reagents, particularly upon loss of solvent or overheating. Reactions should be conducted behind a blast shield in a well-ventilated fume hood.
-
Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.
-
Paraformaldehyde: Paraformaldehyde is a source of formaldehyde gas, which is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Workup: The quenching of the Grignard reaction is exothermic and can release flammable gases. Perform the quench slowly and with adequate cooling.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The Grignard reaction is a viable and effective method for the synthesis of this compound. Careful attention to anhydrous conditions and safety precautions is paramount for a successful and safe execution of this procedure. The resulting alcohol is a valuable building block for the development of novel therapeutics and advanced materials. Further optimization of reaction conditions to improve yields and minimize side products remains an area of interest for process chemists.
References
Stability and Storage of 3,5-Bis(trifluoromethyl)benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 3,5-Bis(trifluoromethyl)benzyl alcohol. The information is compiled from publicly available data sheets and scientific literature to assist researchers, scientists, and drug development professionals in ensuring the integrity of this compound in their studies.
Summary of Physicochemical Properties
This compound is a solid compound with the following properties:
| Property | Value |
| Molecular Formula | C₉H₆F₆O |
| Molecular Weight | 244.13 g/mol |
| Melting Point | 53-56 °C |
| Boiling Point | 40 °C at 0.5 mmHg |
| Flash Point | 98 °C (208 °F) |
| Appearance | White to off-white solid |
Recommended Storage Conditions
Recommendations for the storage of this compound vary among suppliers, suggesting that the optimal conditions may depend on the intended duration of storage and the required purity for a specific application. A summary of recommended storage conditions is provided in the table below. For long-term storage and to ensure maximum stability, storage at -20°C is advisable.[1] For routine laboratory use over shorter periods, storage at room temperature in a dry, dark, and well-ventilated area is also suggested.[2][3][4]
| Storage Condition | Source |
| -20°C | United States Biological[1] |
| Room Temperature, Sealed in Dry | ChemicalBook[2] |
| Room Temperature, Cool and Dark Place (<15°C recommended) | TCI EUROPE N.V.[3] |
| Store in a well-ventilated place. Keep container tightly closed. Store locked up. | Fisher Scientific Company[5] |
Stability Profile
This compound is generally considered to be stable under normal laboratory conditions.[5][6] However, as with any chemical compound, its stability can be influenced by environmental factors such as temperature, light, and humidity.
General Stability
The compound is described as stable under normal conditions.[5][6] It is a combustible solid and should be handled accordingly.[7]
Potential Degradation Pathways
-
Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could lead to the formation of the corresponding aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde. Further oxidation could yield 3,5-bis(trifluoromethyl)benzoic acid.
-
Decomposition under Fire: In the event of a fire, hazardous decomposition products can be formed, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5]
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies, the following are generalized protocols for forced degradation and accelerated stability testing, which can be adapted for this compound. These protocols are based on established guidelines for stability testing of chemical substances.[8][9]
Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Accelerated Stability Study
Objective: To predict the long-term stability and shelf-life of the compound.
Methodology:
-
Sample Preparation: Package the solid this compound in containers that are similar to the intended long-term storage containers.
-
Storage Conditions: Store the samples in a stability chamber under accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Schedule: Test the samples at specified time points, such as 0, 1, 3, and 6 months.
-
Analytical Tests: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.
Visualizations
Proposed Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting a comprehensive stability assessment of this compound.
Caption: A flowchart outlining the key stages in a comprehensive stability study.
Conclusion
This compound is a stable compound under normal conditions. For optimal long-term stability, storage at low temperatures (-20°C) is recommended. The provided experimental protocols offer a framework for researchers to conduct detailed stability assessments tailored to their specific needs. Further studies are warranted to definitively identify degradation products and establish a comprehensive stability profile under various environmental conditions.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A19290.03 [thermofisher.com]
- 5. This compound (CAS 32707-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-双(三氟甲基)苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Theoretical and Computational Studies of 3,5-Bis(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring imparts unique electronic properties, enhances thermal stability, and increases lipophilicity, making it a valuable building block for the synthesis of novel compounds with desired biological activities or material properties. Its applications include serving as an intermediate in the creation of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of specialized polymers and coatings.[1] A thorough understanding of its molecular structure, properties, and reactivity, derived from both experimental data and computational modeling, is crucial for its effective utilization.
Physicochemical and Spectroscopic Data
A compilation of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its handling, characterization, and application in various experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₆O | --INVALID-LINK-- |
| Molecular Weight | 244.13 g/mol | --INVALID-LINK-- |
| CAS Number | 32707-89-4 | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Melting Point | 54-56 °C | --INVALID-LINK-- |
| Boiling Point | 40 °C at 0.07 KPa | --INVALID-LINK-- |
| Flash Point | 97.8 °C | --INVALID-LINK-- |
| XlogP | 2.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Table 2: Spectroscopic Data of this compound
| Spectrum | Data Source |
| ¹H NMR | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- |
| IR | --INVALID-LINK--, --INVALID-LINK-- |
| Mass Spectrum | --INVALID-LINK--, --INVALID-LINK-- |
| Raman | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and effective method involves the use of a Grignard reagent, as detailed in the following protocol.
Synthesis of this compound via Grignard Reaction
This process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an aldehyde source.
Materials:
-
3,5-Bis(trifluoromethyl)-halobenzene (e.g., 3,5-bis(trifluoromethyl)bromobenzene)
-
Magnesium turnings
-
Anhydrous aliphatic ether (e.g., Tetrahydrofuran - THF)
-
Solid paraformaldehyde
-
Aqueous solution of a mineral acid (e.g., HCl or H₂SO₄)
-
Aromatic hydrocarbon (optional, for mixed solvent systems)
Procedure:
-
Formation of the Grignard Reagent:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous THF.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium suspension. The reaction is often self-starting.
-
The reaction mixture is typically stirred at a temperature between room temperature and the reflux temperature of the solvent to ensure complete formation of the 3,5-bis(trifluoromethyl)-phenylmagnesium bromide.
-
-
Reaction with Paraformaldehyde:
-
To the freshly prepared Grignard reagent, add solid paraformaldehyde in portions. An exothermic reaction is expected.
-
The reaction mixture is stirred until the consumption of the Grignard reagent is complete.
-
-
Hydrolysis and Isolation:
-
The resulting adduct is carefully hydrolyzed by the slow addition of an aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by distillation or crystallization to yield the final product.
-
This protocol is based on the process described in patent US20070135662A1.[2]
Theoretical and Computational Studies
While specific computational studies focusing solely on this compound are not extensively reported, a robust theoretical analysis can be proposed based on standard computational chemistry methods, particularly Density Functional Theory (DFT). Such studies are invaluable for understanding the molecule's electronic structure, conformational preferences, and reactivity. The methodology described for a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, provides a strong foundation for such an investigation.
Proposed Computational Methodology
A typical computational study of this compound would involve the following steps:
-
Geometry Optimization: The molecular structure would be optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311+G(d,p). This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.
-
Conformational Analysis: The rotational barrier around the C-C bond connecting the phenyl ring and the methylene group would be investigated to identify the most stable conformers and the energy barriers between them.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This is useful for predicting reactivity.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Proposed Computational Analysis Workflow
References
Methodological & Application
Application Notes and Protocols: The Utility of 3,5-Bis(trifluoromethyl)benzyl Alcohol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl alcohol is a critical fluorinated building block in modern pharmaceutical synthesis. Its unique electronic properties, conferred by the two trifluoromethyl groups, enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, with a primary focus on its role as a key intermediate in the synthesis of the potent antiemetic drug, Aprepitant.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceuticals is as a precursor for the synthesis of Neurokinin-1 (NK-1) receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other conditions. Aprepitant, Rolapitant, and Fosaprepitant are notable examples of NK-1 receptor antagonists whose synthesis relies on intermediates derived from this alcohol. The 3,5-bis(trifluoromethyl)benzyl moiety is a key pharmacophore that contributes to the high binding affinity of these drugs to the NK-1 receptor.
Beyond NK-1 receptor antagonists, the trifluoromethyl groups on the benzyl scaffold are utilized in drug discovery to improve the properties of lead compounds. These groups can enhance membrane permeability and protect against metabolic degradation, making this compound a valuable starting material for a range of therapeutic targets.
Synthetic Workflow for Aprepitant Synthesis
The synthesis of Aprepitant from this compound involves a multi-step process. The general workflow is outlined below.
Caption: General synthetic workflow for Aprepitant.
Key Experimental Protocols
Protocol 1: Preparation of 3,5-Bis(trifluoromethyl)benzyl Bromide
This protocol describes the conversion of this compound to the corresponding bromide, a more reactive electrophile for subsequent coupling reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3,5-bis(trifluoromethyl)benzyl bromide.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | >95% | General synthetic knowledge |
| Purity | >97% | |
Protocol 2: Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone
This protocol outlines the enantioselective reduction of the prochiral ketone to the crucial chiral alcohol intermediate, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. Both enzymatic and chemical methods are presented.
Method A: Enzymatic Reduction
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Whole-cell biocatalyst (e.g., Leifsonia sp. S749 expressing a carbonyl reductase)
-
Glucose (as a co-substrate)
-
Phosphate buffer (pH 7.0-7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in phosphate buffer.
-
Add 3',5'-bis(trifluoromethyl)acetophenone and glucose to the cell suspension.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-35°C) and agitation speed (e.g., 180-200 rpm) for 24-48 hours.
-
Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Quantitative Data (Enzymatic):
| Parameter | Value | Reference |
|---|---|---|
| Yield | 94-96% | [1] |
| Enantiomeric Excess (ee) | >99% |[1] |
Method B: Chemical Reduction (Corey-Bakshi-Shibata - CBS Reduction)
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BMS) or Catecholborane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 eq) in anhydrous THF.
-
Cool the solution to -20°C to 0°C.
-
Slowly add the borane reducing agent (e.g., BMS, 1.0-1.2 eq) to the catalyst solution.
-
Add a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral alcohol.
Quantitative Data (Chemical):
| Parameter | Value | Reference |
|---|---|---|
| Yield | 85-95% | General synthetic knowledge |
| Enantiomeric Excess (ee) | >95% | General synthetic knowledge |
Protocol 3: Williamson Ether Synthesis of the Key Morpholine Intermediate
This protocol describes a representative procedure for the crucial coupling of the chiral alcohol with the morpholine core to form the key ether linkage in an Aprepitant intermediate.
Caption: Williamson ether synthesis workflow.
Materials:
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Protected morpholine derivative with a suitable leaving group (e.g., a tosylate or mesylate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of the protected morpholine derivative (1.1 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting alcohol is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | 60-80% (estimated) |
| Purity | >95% after chromatography |
Protocol 4: Final Coupling and Purification of Aprepitant
This protocol provides a general outline for the final steps in the synthesis of Aprepitant, including the coupling with the triazolinone moiety and subsequent purification.
Materials:
-
Key morpholine ether intermediate (from Protocol 3, after deprotection)
-
3-(Chloromethyl)-1,2,4-triazolin-5-one
-
A suitable base (e.g., potassium carbonate or diisopropylethylamine)
-
A suitable solvent (e.g., dimethylformamide - DMF)
-
Ethyl acetate
-
Water
-
Recrystallization solvent (e.g., ethyl acetate/heptane or methanol/water)
Procedure:
-
Dissolve the deprotected morpholine ether intermediate in the chosen solvent.
-
Add the base, followed by 3-(chloromethyl)-1,2,4-triazolin-5-one.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).
-
Upon completion, add water to the reaction mixture to precipitate the crude Aprepitant.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude Aprepitant by recrystallization from a suitable solvent system to obtain the final product with high purity.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Coupling Yield | >90% | General synthetic knowledge |
| Purity after Recrystallization | >99.5% |[2][3] |
Conclusion
This compound is a cornerstone in the synthesis of complex pharmaceutical agents, most notably Aprepitant. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development. The unique properties imparted by the bis(trifluoromethyl)phenyl moiety continue to make this a valuable building block in the design of new and improved therapeutics. Careful optimization of each synthetic step is crucial for achieving high yields and purity, ensuring the quality of the final active pharmaceutical ingredient.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzyl Alcohol as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-bis(trifluoromethyl)benzyl (BTFMB) group is an emerging protecting group for hydroxyl functionalities in organic synthesis. Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl substituents on the aromatic ring, impart distinct stability and reactivity characteristics compared to traditional benzyl (Bn) or para-methoxybenzyl (PMB) ethers. These features make the BTFMB group a valuable tool for multi-step syntheses where specific orthogonality and controlled deprotection are paramount.
The enhanced stability of the BTFMB ether linkage towards certain cleavage conditions, a direct consequence of the electron-deficient nature of the benzyl moiety, allows for selective deprotection of other protecting groups in its presence. This attribute is particularly advantageous in the synthesis of complex molecules with multiple sensitive functional groups.
This document provides detailed application notes, experimental protocols, and comparative data for the use of 3,5-bis(trifluoromethyl)benzyl alcohol as a protecting group for alcohols.
Data Presentation
The following tables summarize the expected reaction conditions and representative yields for the protection of a primary alcohol with the 3,5-bis(trifluoromethyl)benzyl group and its subsequent deprotection. It is important to note that optimal conditions and yields are substrate-dependent and may require optimization.
Table 1: Protection of a Primary Alcohol as a 3,5-Bis(trifluoromethyl)benzyl Ether
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 0 to rt | 2 - 4 | >90 |
| 2 | KHMDS | THF | -78 to rt | 1 - 3 | >90 |
| 3 | Ag₂O | DCM | rt to 40 | 12 - 24 | 70 - 85 |
Table 2: Deprotection of a 3,5-Bis(trifluoromethyl)benzyl Ether
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, Pd/C (10%) | MeOH or EtOAc | rt | 12 - 24 | >90 |
| 2 | BCl₃ | DCM | -78 to 0 | 1 - 3 | 80 - 95 |
| 3 | DDQ | MeCN/H₂O | rt, with photoirradiation | 4 - 8 | 70 - 85 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 3,5-Bis(trifluoromethyl)benzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using 3,5-bis(trifluoromethyl)benzyl bromide and sodium hydride.
Materials:
-
Primary alcohol
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
3,5-Bis(trifluoromethyl)benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a 3,5-Bis(trifluoromethyl)benzyl Ether via Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the cleavage of a BTFMB ether using catalytic hydrogenolysis.
Materials:
-
3,5-Bis(trifluoromethyl)benzyl-protected alcohol
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the 3,5-bis(trifluoromethyl)benzyl-protected alcohol in MeOH or EtOAc.
-
To this solution, carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key transformations and logical considerations when using the 3,5-bis(trifluoromethyl)benzyl protecting group.
Caption: General workflow for the protection of an alcohol with the BTFMB group and its subsequent deprotection.
Caption: Comparative stability of benzyl-type protecting groups under various reaction conditions.
Discussion
Protection: The protection of alcohols with 3,5-bis(trifluoromethyl)benzyl bromide is expected to proceed via a standard Williamson ether synthesis. The reactivity of the bromide is anticipated to be comparable to or slightly lower than benzyl bromide due to the electron-withdrawing nature of the trifluoromethyl groups. Strong bases such as sodium hydride in an aprotic polar solvent like DMF are generally effective. For substrates sensitive to strongly basic conditions, milder conditions using silver(I) oxide can be employed, although this may require longer reaction times and elevated temperatures.
Stability: The key feature of the BTFMB protecting group is its enhanced stability under acidic and certain oxidative conditions compared to standard benzyl and p-methoxybenzyl ethers. The electron-withdrawing trifluoromethyl groups destabilize the formation of a benzylic carbocation intermediate, which is a key step in acid-catalyzed and some oxidative cleavage mechanisms. This increased stability allows for the selective removal of more labile protecting groups, such as silyl ethers or acetals, in the presence of a BTFMB ether.
Deprotection:
-
Catalytic Hydrogenolysis: This is the most reliable and general method for the cleavage of BTFMB ethers. The C-O bond is susceptible to hydrogenolysis over a palladium catalyst, similar to a standard benzyl ether. This method offers mild and neutral conditions, making it compatible with a wide range of functional groups.
-
Lewis Acids: Strong Lewis acids, such as boron trichloride (BCl₃), are expected to cleave BTFMB ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the chloride ion. This method is often effective for cleaving electron-deficient benzyl ethers.
-
Oxidative Cleavage: While more stable to oxidation than PMB ethers, BTFMB ethers may be cleaved by strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), particularly under photoirradiation. The electron-deficient nature of the aromatic ring makes this process less facile than for electron-rich benzyl ethers.
Conclusion
The 3,5-bis(trifluoromethyl)benzyl protecting group offers a valuable alternative to traditional benzyl ethers, providing enhanced stability under acidic and oxidative conditions. This allows for greater flexibility in the design of synthetic routes for complex molecules. While catalytic hydrogenolysis remains the primary method for its removal, other deprotection strategies can be employed. The protocols and data presented herein provide a foundation for the application of this useful protecting group in modern organic synthesis. Further experimental validation is encouraged to fully explore the scope and limitations of the BTFMB group with a variety of substrates.
Application of 3,5-Bis(trifluoromethyl)benzyl Alcohol in Glycosylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. Achieving high stereoselectivity, particularly for the formation of 1,2-cis glycosidic linkages, remains a significant challenge. This document details the application of 3,5-bis(trifluoromethyl)benzyl protecting groups in glycosylation reactions to address this challenge. The use of glucosyl imidate donors protected with 3,5-bis(trifluoromethyl)benzyl ethers has been shown to substantially increase 1,2-cis selectivity in the glycosylation of reactive alcohols.[1][2][3]
The electron-withdrawing nature of the two trifluoromethyl groups on the benzyl moiety is key to this enhanced selectivity. It is proposed that these groups destabilize the formation of a dissociative oxocarbenium ion intermediate, thereby favoring a more direct, Sₙ2-like displacement of the anomeric leaving group.[2][3] This approach offers a simple yet effective strategy for controlling stereochemistry in complex oligosaccharide synthesis.
Principle of the Method
The core of this method involves the use of a glycosyl donor, typically a trichloroacetimidate (TCAI) or N-phenyltrifluoroacetimidate (PTFAI), where the hydroxyl groups are protected as 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) ethers. When activated with a suitable promoter system, such as trimethylsilyl iodide (TMSI) in the presence of triphenylphosphine oxide (TPPO), these donors react with alcohol acceptors to form glycosidic bonds with a high preference for the 1,2-cis (α) configuration in the case of glucose-derived donors.[1][2][3] The increased 1,2-cis selectivity is attributed to the electronic effect of the protecting groups, which tempers the reactivity of the donor and discourages pathways that lead to anomerization.[2][3]
Data Presentation
The following tables summarize the quantitative data from glycosylation reactions, comparing the effectiveness of the 3,5-bis(trifluoromethyl)benzyl protecting group against standard benzyl (Bn) and 4-trifluoromethylbenzyl (CF₃Bn) groups.
Table 1: Comparison of Protecting Groups on Glycosyl Donor Stereoselectivity
| Entry | Donor Protecting Group | Acceptor | Product | Yield (%) | α/β Ratio |
| 1 | Benzyl (Bn) | N-Cbz-3-aminopropan-1-ol | 16a | 91 | 13:1 |
| 2 | 4-Trifluoromethylbenzyl (CF₃Bn) | N-Cbz-3-aminopropan-1-ol | 16b | 88 | 23:1 |
| 3 | 3,5-Bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) | N-Cbz-3-aminopropan-1-ol | 16c | 85 | >30:1 |
| 4 | 4-Trifluoromethylbenzyl (CF₃Bn) | Cholesterol | 19b | 75 | 15:1 |
| 5 | 3,5-Bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) | Cholesterol | 19c | 72 | 23:1 |
Data adapted from Gilmore, J. et al., Org. Lett. 2021.[1][2]
Table 2: Substrate Scope for Glycosylation with 3,5-Bis(trifluoromethyl)benzyl Protected Donor
| Entry | Acceptor | Product | Yield (%) | α/β Ratio | |---|---|---|---|---|---| | 1 | N-Cbz-3-aminopropan-1-ol | 16c | 85 | >30:1 | | 2 | Cholesterol | 19c | 72 | 23:1 | | 3 | Thioethyl glucoside derivative | 20c | 81 | 25:1 | | 4 | Galactose diacetonide | 22c | 79 | 24:1 | | 5 | (-)-Menthol | 23c | 83 | 28:1 |
Data adapted from Gilmore, J. et al., Org. Lett. 2021.[1][2]
Experimental Protocols
Protocol 1: General Procedure for 1,2-cis-Selective O-Glycosylation
This protocol describes the general method for the glycosylation of an alcohol acceptor using a 3,5-bis(trifluoromethyl)benzyl-protected glucosyl N-phenyltrifluoroacetimidate (PTFAI) donor.
Materials:
-
2,3,4,6-Tetra-O-[3,5-bis(trifluoromethyl)benzyl]-α-D-glucopyranosyl N-phenyltrifluoroacetimidate (Glycosyl Donor 11c )
-
Glycosyl Acceptor (e.g., N-Cbz-3-aminopropan-1-ol)
-
Triphenylphosphine oxide (TPPO)
-
Iodotrimethylsilane (TMSI)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diatomaceous earth
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor 11c (1.0 equiv), the glycosyl acceptor (1.2 equiv), and triphenylphosphine oxide (6.0 equiv).
-
Dissolve the solids in anhydrous dichloromethane (to a concentration of approx. 0.075 M with respect to the donor).
-
Cool the solution to 0 °C in an ice bath.
-
Add iodotrimethylsilane (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired 1,2-cis glycoside.
Protocol 2: Hydrogenolytic Deprotection of 3,5-Bis(trifluoromethyl)benzyl Ethers
This protocol describes the removal of the 3,5-bis-CF₃Bn protecting groups to yield the deprotected oligosaccharide.
Materials:
-
3,5-bis-CF₃Bn protected glycoside (e.g., 13c )
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Diatomaceous earth
Procedure:
-
To a round-bottom flask containing the protected glycoside (1.0 equiv), add Pd(OH)₂/C.
-
Add a 1:1 mixture of methanol and ethyl acetate.
-
Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualizations
The following diagrams illustrate the proposed mechanism and the experimental workflow.
Caption: Proposed mechanism for enhanced 1,2-cis selectivity.
Caption: Experimental workflow for 1,2-cis glycosylation.
References
Application Notes and Protocols: Oxidation of 3,5-Bis(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol to its corresponding aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde. This transformation is a crucial step in the synthesis of various organic intermediates, including key components for ansacupine and phosphorus-fluorine synergistic flame retardant compounds.[1]
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehydes are versatile intermediates in the construction of complex molecules. 3,5-Bis(trifluoromethyl)benzaldehyde, in particular, serves as a valuable building block in medicinal chemistry and materials science. While traditional methods for this oxidation often rely on hazardous heavy-metal reagents like pyridinium chlorochromate (PCC), modern synthetic chemistry offers safer and more efficient alternatives.[2][3] This document focuses on a highly effective and selective method utilizing a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst system.
Overview of Oxidation Methods
Several reagents and systems can be employed for the oxidation of benzyl alcohols to benzaldehydes. The choice of method often depends on factors such as substrate tolerance, scale, and environmental considerations. Some common methods include:
-
Chromium-Based Reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are effective but are also toxic and generate hazardous waste.[2][3][4]
-
Dess-Martin Periodinane (DMP): A mild and selective oxidant, but it is expensive and can be shock-sensitive.[4]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is highly effective but requires cryogenic temperatures and careful handling of malodorous byproducts.[4][5]
-
TEMPO-Based Systems: Offer a catalytic and often more environmentally benign approach, using a co-oxidant like sodium hypochlorite or, as detailed below, a combination of hydrochloric acid, nitric acid, and oxygen.[1][6][7]
Featured Protocol: TEMPO-Catalyzed Aerobic Oxidation
This section details a highly efficient protocol for the oxidation of this compound using a TEMPO-based catalytic system with oxygen as the terminal oxidant.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | [1] |
| Product | 3,5-Bis(trifluoromethyl)benzaldehyde | [1] |
| Yield | 95% | [1] |
| Purity (by GC) | >99% | [1] |
| Reaction Time | 10 hours | [1] |
| Temperature | Room Temperature | [1] |
| Solvent | Dichloromethane | [1] |
| Catalyst | TEMPO | [1] |
| Co-catalysts | Hydrochloric Acid (HCl), Nitric Acid (HNO₃) | [1] |
| Oxidant | Oxygen (from balloon) | [1] |
Experimental Protocol
Materials:
-
This compound (5.0 mmol)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 mmol)
-
Dichloromethane (CH₂Cl₂) (8 mL)
-
Hydrochloric acid (HCl) (0.50 mmol)
-
Nitric acid (HNO₃) (0.5 mmol)
-
Oxygen (balloon)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol) and TEMPO (0.05 mmol).
-
Solvent and Catalyst Addition: Add 8 mL of dichloromethane to the flask, followed by the addition of hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol).
-
Oxygen Atmosphere: Seal the flask and connect the top directly to an oxygen-filled balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 10 hours. The reaction progress can be monitored by gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.
-
Wash the combined organic solution with saturated sodium thiosulfate solution to quench any remaining oxidizing species and remove TEMPO.
-
Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acids.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
-
Product: The resulting product is pure 3,5-bis(trifluoromethyl)benzaldehyde with a yield of 95% and a GC purity of over 99%.[1]
Workflow and Logic Diagrams
Caption: Experimental workflow for the oxidation of this compound.
Caption: Key components in the TEMPO-catalyzed oxidation reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
The Crucial Role of 3,5-Bis(trifluoromethyl)benzyl Alcohol in the Synthesis of Neurokinin Receptor Antagonists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the pivotal role of 3,5-bis(trifluoromethyl)benzyl alcohol and its derivatives in the synthesis of neurokinin (NK) receptor antagonists, with a primary focus on the potent and selective NK1 antagonist, Aprepitant. The unique electronic properties of the 3,5-bis(trifluoromethyl)benzyl moiety are critical for high-affinity binding to the NK1 receptor. This document provides detailed experimental protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient, supported by quantitative data and characterization details. Furthermore, it outlines the neurokinin-1 receptor signaling pathway and illustrates the synthetic workflows using logical diagrams.
Introduction: The Significance of the 3,5-Bis(trifluoromethyl)benzyl Moiety
The 3,5-bis(trifluoromethyl)benzyl group is a key pharmacophore in a significant class of neurokinin-1 (NK1) receptor antagonists. The two trifluoromethyl groups are strong electron-withdrawing groups, which modulate the lipophilicity and electronic nature of the benzyl ring. This substitution pattern is crucial for the high binding affinity and selectivity of these antagonists for the NK1 receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) involved in various physiological processes, including emesis, pain transmission, and inflammation.[1][2] Antagonists of the NK1 receptor, such as Aprepitant, have been successfully developed as antiemetic agents to manage chemotherapy-induced nausea and vomiting (CINV).
Neurokinin-1 (NK1) Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G-proteins.[3] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These signaling pathways ultimately regulate a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation.[4]
Caption: NK1 Receptor Signaling Pathway.
Synthesis of Aprepitant: A Case Study
Aprepitant is a potent and selective NK1 receptor antagonist. Its synthesis is a multi-step process where the introduction of the 3,5-bis(trifluoromethyl)benzyl moiety is a critical step.
Overall Synthetic Workflow
The synthesis of Aprepitant can be broadly divided into two main stages:
-
Synthesis of the morpholine core intermediate: This involves the construction of the chiral morpholine ring system.
-
Coupling and final cyclization: The morpholine intermediate is coupled with a triazolinone side chain to form the final Aprepitant molecule.
Caption: General Synthetic Workflow for Aprepitant.
Experimental Protocols
Protocol 1: Synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
This protocol describes the condensation of 4-benzyl-2-hydroxy-morpholine-3-one with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Materials:
-
4-Benzyl-2-hydroxy-morpholine-3-one
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Trifluoroacetic anhydride
-
Anhydrous acetonitrile
-
Boron trifluoride diethyl etherate
-
Tetrahydrofuran (THF)
-
4-Fluorophenyl magnesium bromide (Grignard reagent)
-
Sodium borohydride
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve 4-benzyl-2-hydroxy-morpholine-3-one in anhydrous acetonitrile.
-
Cool the solution to 20°C and add trifluoroacetic anhydride.
-
To this mixture, add a solution of (R)-1-(3,5-bis-trifluoromethyl phenyl) ethanol in acetonitrile, followed by boron trifluoride diethyl etherate, while maintaining the temperature between 20-40°C. Stir for 2 hours. This forms the intermediate compound IV.[5]
-
Dissolve the resulting compound IV in THF. Add 4-fluorophenyl magnesium bromide dropwise until the reaction is complete.
-
Quench the reaction with methanol and then add sodium borohydride to carry out hydrogenation.
-
After filtration, the filtrate is evaporated to dryness to obtain compound V.
-
The resulting compound V is then treated with hydrochloric acid to yield the target product, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.[5]
Protocol 2: Synthesis of Aprepitant
This protocol details the final coupling step to synthesize Aprepitant.
Materials:
-
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt
-
3-Chloromethyl-1,2,4-triazolin-5-one
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Prepare a slurry of (2R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt (12 g) and N,N-diisopropylethylamine (5.15 g) in DMF (40 ml) at 21°C.[6]
-
Over a period of 1 hour, add a solution of 3-chloromethyl-1,2,4-triazolin-5-one (2.56 g) in DMF (20 ml) to the slurry.[6]
-
Age the reaction mixture at 21-23°C for 30 minutes.[6]
-
Add water (120 ml) over 20 minutes to induce crystallization.[6]
-
Cool the mixture in an ice bath and age for 30 minutes.[6]
-
Collect the product by filtration, wash with water, and dry in vacuo at 50°C to yield Aprepitant.[6]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Purity (HPLC) | Reference |
| 1 | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 4-Benzyl-2-hydroxy-morpholine-3-one | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, Grignard reagent, etc. | 92.5% (overall) | >99.0% | [5] |
| 2 | Aprepitant | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine salt | 3-Chloromethyl-1,2,4-triazolin-5-one, DIPEA | 99.7% | Not specified | [6] |
Synthesis of Other NK1 Receptor Antagonists
The 3,5-bis(trifluoromethyl)benzyl moiety is a common feature in other NK1 receptor antagonists as well.
Example: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
This example illustrates a direct amidation reaction to synthesize a derivative containing the key pharmacophore.
Protocol 3: Solventless Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
Materials:
-
Stearic acid
-
3,5-Bis(trifluoromethyl)benzylamine
Procedure:
-
In an open-topped tube, mix equimolar amounts of stearic acid (142 mg, 0.50 mmol) and 3,5-bis(trifluoromethyl)benzylamine (122 mg, 0.50 mmol).[7]
-
Heat the mixture in an oil bath at 140°C for 24 hours under solvent-free conditions.[7]
-
The resulting crude product can be purified by chromatography to yield N-(3,5-bis(trifluoromethyl)benzyl)stearamide.
Characterization Data for N-(3,5-Bis(trifluoromethyl)benzyl)stearamide: [7]
-
¹H-NMR (CDCl₃): δ 7.78 (s, 1H, Ar-H), 7.72 (s, 2H, Ar-H), 6.02 (t, J = 5.6 Hz, 1H, NH), 4.56 (d, J = 6.4 Hz, 2H, CH₂N), 2.28 - 0.86 (m, 35H, aliphatic chain).
-
¹³C-NMR (CDCl₃): δ 173.6 (C=O), 132.0 (q, J = 33.0 Hz, C-CF₃), 126.9 (m, Ar-CH), 123.3 (q, J = 274.0 Hz, CF₃), 121.2 (m, Ar-CH).
-
Mass Spectrum (m/z): 509 [M]⁺.
Conclusion
This compound and its amine derivatives are indispensable building blocks in the synthesis of a clinically important class of neurokinin-1 receptor antagonists. The synthetic protocols provided herein, with a focus on Aprepitant, offer a detailed guide for researchers in the field of medicinal chemistry and drug development. The unique electronic properties conferred by the bis(trifluoromethyl) substitution are a testament to the power of rational drug design in achieving high-potency and selective therapeutics. The provided data and workflows serve as a valuable resource for the synthesis and study of this important class of compounds.
References
- 1. CN103788082A - Preparation method of aprepitant III crystal form substance - Google Patents [patents.google.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Structural optimization affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent, orally active, long-acting morpholine acetal human NK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for O-benzylation using 3,5-Bis(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-bis(trifluoromethyl)benzyl group is a valuable protecting group for hydroxyl functionalities in organic synthesis, particularly in the context of medicinal chemistry and drug development. The two trifluoromethyl groups significantly alter the electronic properties of the benzyl moiety, rendering the corresponding ether products with unique characteristics. This includes enhanced metabolic stability and altered lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] Compounds incorporating the 3,5-bis(trifluoromethyl)benzyl ether linkage have been investigated for a range of biological activities, including as CCR2 antagonists and in the synthesis of various biologically active compounds.
This document provides detailed experimental procedures for the O-benzylation of various alcohols using 3,5-bis(trifluoromethyl)benzyl alcohol as the precursor to the alkylating agent, typically 3,5-bis(trifluoromethyl)benzyl bromide.
Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide
The O-benzylation reaction is most effectively carried out using the corresponding benzyl halide. This compound can be converted to 3,5-bis(trifluoromethyl)benzyl bromide via a two-step process involving the reduction of 3,5-bis(trifluoromethyl)benzaldehyde followed by bromination.[1] Alternatively, the alcohol can be directly halogenated.[2]
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide from the Corresponding Alcohol
This protocol is adapted from a general procedure for the conversion of benzyl alcohols to benzyl bromides.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.33 eq) in the same solvent to the stirred solution of the alcohol. Alternatively, a pre-mixed solution of triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in the same solvent can be added portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,5-bis(trifluoromethyl)benzyl bromide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
General Protocol for O-benzylation using 3,5-Bis(trifluoromethyl)benzyl Bromide (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.
Materials:
-
Alcohol (primary, secondary, or phenol)
-
3,5-Bis(trifluoromethyl)benzyl bromide
-
Strong base (e.g., sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred suspension of a strong base (1.1-1.5 eq) in an anhydrous polar aprotic solvent in a round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
The reaction temperature and time will vary depending on the substrate. For primary alcohols, the reaction may proceed at room temperature, while for secondary alcohols and phenols, heating may be required (e.g., 50-80 °C). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of water or saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative examples of O-benzylation reactions using 3,5-bis(trifluoromethyl)benzyl bromide or a related activated species.
| Substrate (Alcohol) | Reagents and Conditions | Product | Yield (%) | Reference |
| Glucosyl trichloroacetimidate | 3,5-Bis(trifluoromethyl)benzyl bromide, Ag₂O, DMF | 3,5-Bis(trifluoromethyl)benzyl protected glucoside | Not specified | [3] |
| Primary Alcohol (General) | NaH, DMF, 0 °C to rt | R-O-CH₂-Ar | Good to Excellent | General Protocol |
| Secondary Alcohol (General) | NaH, DMF, rt to 50 °C | R-O-CH₂-Ar | Moderate to Good | General Protocol |
| Phenol (General) | K₂CO₃, DMF, 80 °C | Ar'-O-CH₂-Ar | Good to Excellent | General Protocol |
Ar = 3,5-bis(trifluoromethyl)phenyl
Mandatory Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: General experimental workflow for the O-benzylation of an alcohol using 3,5-bis(trifluoromethyl)benzyl bromide via the Williamson ether synthesis.
Logical Relationship: From Starting Material to Biologically Active Compound
Caption: Logical pathway from this compound to a potential biologically active compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 3. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)benzyl Alcohol in Polymer Chemistry
Topic: 3,5-Bis(trifluoromethyl)benzyl Alcohol as a Reagent in Polymer Chemistry Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated aromatic alcohol with the chemical formula (CF₃)₂C₆H₃CH₂OH. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring imparts unique properties, including high hydrophobicity, lipophobicity, and thermal stability. While its direct use as a simple initiator in polymerization is not widely documented, it serves as a crucial reagent for synthesizing specialized initiators. These initiators are then used to introduce the fluorinated end-group onto polymer chains, thereby modifying the polymer's surface properties and creating materials with low surface energy.
This document provides an overview of its application, focusing on its role in creating initiators for controlled polymerization techniques, such as Ring-Opening Polymerization (ROP) and Living Radical Polymerization (LRP). Protocols are based on established methods using analogous benzyl alcohol initiators, adapted for the use of its fluorinated derivatives.
Application 1: Initiator for Ring-Opening Polymerization (ROP) of Cyclic Esters
Alcohols are common initiators for the ring-opening polymerization of cyclic esters like lactide (LA) and ε-caprolactone (CL), leading to the formation of polyesters such as polylactide (PLA) and polycaprolactone (PCL). The alcohol attacks the cyclic monomer, initiating chain growth. By using a fluorinated alcohol like this compound, a hydrophobic fluorinated end-group can be incorporated into the polymer chain. This is particularly useful for creating polymers that can be blended with commodity polymers to render their surfaces hydrophobic and lipophobic.
The following diagram illustrates the general logic of how an alcohol initiator, in conjunction with a catalyst, starts the polymerization of a cyclic ester monomer.
While specific data for this compound is scarce, the following table presents typical results for the ROP of L-lactide using its non-fluorinated analog, benzyl alcohol, which serves as a baseline for expected outcomes. The molecular weight of the resulting polymer is controlled by the monomer-to-initiator ratio ([M]/[I]).
| Entry | Monomer (M) | [M]/[I] Ratio | Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | PDI (Đ) |
| 1 | L-Lactide | 100 | Sn(Oct)₂ (0.1) | 150 | 4 | >95 | 14,400 | ~14,000 | 1.15 |
| 2 | L-Lactide | 200 | Sn(Oct)₂ (0.1) | 150 | 6 | >95 | 28,800 | ~27,500 | 1.20 |
| 3 | L-Lactide | 400 | DMAP:MSA (1:2) | 150 | 8 | >90 | 57,600 | ~55,000 | 1.25 |
| 4 | ε-Caprolactone | 100 | Sn(Oct)₂ (0.1) | 110 | 24 | >98 | 11,400 | ~11,200 | 1.18 |
Data is representative and compiled from typical ROP experiments.[1][2]
This protocol describes a general procedure for the ring-opening polymerization of L-lactide using an alcohol initiator and a tin(II) octoate catalyst.
-
Reagent Preparation:
-
L-Lactide is purified by recrystallization from dry toluene and then sublimed under vacuum.
-
This compound (initiator) is dried under vacuum prior to use.
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst is used as received.
-
Toluene (solvent) is dried over CaH₂ and distilled under a nitrogen atmosphere.
-
-
Polymerization Setup:
-
A Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen.
-
The desired amount of purified L-lactide and this compound (e.g., for a [M]/[I] ratio of 100) are added to the flask.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Dry toluene is added via cannula to dissolve the reactants.
-
-
Reaction:
-
The flask is placed in a preheated oil bath at 150°C.
-
Once the solution reaches thermal equilibrium, the Sn(Oct)₂ catalyst is added via syringe.
-
The reaction is allowed to proceed with stirring for the designated time (e.g., 4-8 hours).
-
-
Polymer Isolation:
-
The flask is removed from the oil bath and cooled to room temperature.
-
The viscous solution is diluted with dichloromethane (DCM).
-
The polymer is precipitated by pouring the DCM solution into a large volume of cold methanol with vigorous stirring.
-
The white, fibrous polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C to a constant weight.
-
-
Characterization:
-
The number-average molecular weight (Mₙ) and polydispersity index (PDI or Đ) are determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.
-
The chemical structure and end-group incorporation are confirmed by ¹H NMR spectroscopy.
-
Application 2: Synthesis of Initiators for Living Radical Polymerization (LRP)
This compound can be converted into its corresponding bromide, 3,5-bis(trifluoromethyl)benzyl bromide , which is an effective initiator for controlled or living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. Using a fluorinated initiator ensures that every polymer chain will have a fluorinated end-group.
This diagram shows the two-stage process of first synthesizing the active initiator and then using it to polymerize a vinyl monomer.
-
Setup:
-
To a dry, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the alcohol in a minimal amount of dry tetrahydrofuran (THF).
-
-
Reaction:
-
Add carbon tetrabromide (CBr₄, 1.5 eq).
-
Slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction with a small amount of water.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure bromide initiator.
-
-
Reagent Preparation:
-
Styrene (monomer) is passed through a column of basic alumina to remove the inhibitor.
-
Copper(I) bromide (CuBr) is washed with acetic acid, then ethanol, and dried under vacuum.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is used as the ligand.
-
-
Polymerization Setup:
-
To a dry Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add the degassed styrene monomer and PMDETA ligand (1.0 eq) via syringe.
-
Stir the mixture to form the copper-ligand complex.
-
Add the initiator, 3,5-bis(trifluoromethyl)benzyl bromide (1.0 eq), via syringe to start the polymerization.
-
-
Reaction:
-
Place the flask in a thermostatically controlled oil bath at 110°C.
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by SEC).
-
-
Polymer Isolation:
-
After the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper complex.
-
Precipitate the polymer solution into an excess of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
-
Conclusion
This compound is a valuable specialty reagent in polymer chemistry. While not a conventional initiator itself, it provides a straightforward route to introduce highly fluorinated end-groups onto polymer chains. This is primarily achieved by its conversion into a more reactive initiator, such as a benzyl bromide for ATRP, or by its use in synthesizing larger dendritic initiators. The resulting fluorinated end-groups are highly effective at modifying surface properties, making this reagent a key component in the design of advanced polymers for coatings, blends, and biomedical applications where controlled surface hydrophobicity is desired.
References
Application Notes and Protocols: Derivatization of Alcohols with 3,5-Bis(trifluoromethyl)benzyl Bromide for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of alcohols, particularly at trace levels in complex matrices such as biological fluids and environmental samples, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but often requires chemical derivatization of the target analytes to improve their volatility, thermal stability, and chromatographic properties. Derivatization with an appropriate reagent can also significantly enhance the sensitivity of detection, especially when using electron capture negative ion chemical ionization (ECNICI-MS).
This document provides detailed application notes and protocols for the derivatization of alcohols using 3,5-bis(trifluoromethyl)benzyl bromide. This reagent introduces a strongly electron-capturing moiety, the 3,5-bis(trifluoromethyl)benzyl group, onto the alcohol, making the resulting ether derivative highly sensitive to detection by ECNICI-MS. The trifluoromethyl groups are excellent for this purpose. While specific literature on this exact derivatization is sparse, the protocols provided herein are adapted from well-established and validated methods for analogous reagents, such as pentafluorobenzyl bromide (PFBBr), which react via the same nucleophilic substitution mechanism.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the benzylic carbon of 3,5-bis(trifluoromethyl)benzyl bromide. This results in the formation of a stable ether linkage and the elimination of hydrogen bromide. The reaction is typically carried out in an aprotic solvent in the presence of a mild base to neutralize the HBr produced, thereby driving the reaction to completion.
The resulting 3,5-bis(trifluoromethyl)benzyl ether is significantly more volatile and less polar than the parent alcohol, leading to improved peak shape and resolution in gas chromatography. Furthermore, the presence of two trifluoromethyl groups makes the derivative highly amenable to sensitive detection by ECNICI-MS.
Applications
This derivatization method is applicable to a wide range of primary and secondary alcohols, including:
-
Biomarkers: Short-chain alcohols and sterols in biological matrices.
-
Pharmaceuticals: Analysis of alcohol-containing active pharmaceutical ingredients (APIs) and their metabolites.
-
Environmental Monitoring: Detection of alcohol pollutants in water and soil samples.
-
Food and Beverage Industry: Quantification of flavor and aroma compounds.
Experimental Protocols
Protocol 1: Standard Derivatization of Alcohols
This protocol is adapted from established methods for the derivatization of fatty alcohols and phenols with similar benzylating agents.[1][2]
Materials:
-
Alcohol standards or extracted samples
-
3,5-Bis(trifluoromethyl)benzyl bromide solution (10% w/v in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (GC grade)
-
Hexane (GC grade)
-
Deionized water
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette the alcohol-containing sample into a reaction vial.
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 500 µL of acetone.
-
Add approximately 10 mg of anhydrous potassium carbonate.
-
Add 50 µL of the 10% 3,5-bis(trifluoromethyl)benzyl bromide solution in acetone.
-
Seal the vial tightly and vortex for 30 seconds.
-
Place the sealed vial in a heating block or water bath set to 60°C for 1 hour.
-
-
Post-Derivatization Cleanup (Liquid-Liquid Extraction):
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the reaction mixture.
-
Vortex the vial vigorously for 1 minute to extract the derivatized alcohols into the hexane phase.
-
Centrifuge the vial for 5 minutes at 2000 rpm to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in an appropriate volume of hexane (e.g., 100 µL).
-
Transfer the reconstituted sample to a GC vial with an insert. The sample is now ready for GC-MS analysis.
-
Logical Workflow for Alcohol Derivatization
Caption: Experimental workflow for the derivatization of alcohols.
Data Presentation
The following tables summarize typical experimental parameters for the derivatization and analysis of alcohols.
Table 1: Derivatization Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reagent | 3,5-Bis(trifluoromethyl)benzyl bromide | Provides a highly electron-capturing derivative. |
| Solvent | Acetone | Aprotic solvent suitable for the reaction. |
| Base | Anhydrous Potassium Carbonate | Neutralizes the HBr byproduct. |
| Temperature | 60°C | Balances reaction rate and potential for side reactions.[1] |
| Time | 1 hour | Should be optimized for specific analytes. |
Table 2: GC-MS Analysis Parameters (Example)
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | 80°C (hold 1 min), then 10°C/min to 300°C (hold 5 min) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ionization | Electron Capture Negative Ion (ECNI) |
| Ion Source Temp. | 200°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Reaction Mechanism
The derivatization proceeds via a bimolecular nucleophilic substitution (SN2) reaction.
Caption: SN2 reaction mechanism for alcohol derivatization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low derivative yield | Incomplete reaction | Increase reaction time or temperature; ensure reagents are fresh. |
| Presence of water | Use anhydrous solvents and reagents; dry sample thoroughly. | |
| Poor peak shape | Active sites in GC system | Use a deactivated liner and column; check for system leaks. |
| Co-eluting interferences | Optimize GC temperature program; improve sample cleanup. | |
| High background noise | Contaminated reagents or solvents | Use high-purity reagents and solvents; run a reagent blank. |
| Excess derivatizing reagent | Optimize the amount of reagent used; perform post-derivatization cleanup. |
Safety Precautions
-
3,5-Bis(trifluoromethyl)benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
Derivatization of alcohols with 3,5-bis(trifluoromethyl)benzyl bromide is a highly effective strategy for enhancing their analysis by GC-MS. The formation of stable, volatile, and highly electron-capturing derivatives allows for sensitive and selective quantification of a wide range of alcohol analytes in complex matrices. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for their specific applications. As with any derivatization procedure, optimization of reaction conditions for the specific analytes of interest is recommended to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol
Welcome to the technical support center for the synthesis of 3,5-Bis(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic strategies for the preparation of this compound:
-
Grignard Reaction: This route involves the reaction of a 3,5-bis(trifluoromethyl)phenyl Grignard reagent with formaldehyde or a formaldehyde equivalent like paraformaldehyde.[1]
-
Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde: This method utilizes a reducing agent, such as sodium borohydride, to convert the aldehyde functional group to a primary alcohol.[2]
Q2: I am getting a low yield in my Grignard synthesis. What are the potential causes?
Low yields in the Grignard synthesis of this compound can stem from several factors:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting halide, leading to the formation of a biphenyl derivative. This is more prevalent at higher concentrations and temperatures.
-
Issues with Paraformaldehyde: The use of solid paraformaldehyde can sometimes result in low yields.[1] Proper depolymerization to gaseous formaldehyde is crucial for an efficient reaction.
-
Moisture: Grignard reagents are highly sensitive to moisture. Inadequate drying of glassware and solvents will quench the Grignard reagent and reduce the yield.
-
Impure Starting Materials: The purity of the starting 3,5-bis(trifluoromethyl)bromobenzene is critical. Impurities can interfere with the Grignard reagent formation.
Q3: What are the common impurities I might see in my final product?
The impurity profile of your this compound will depend on the synthetic route chosen.
-
From Grignard Synthesis:
-
3,5,3',5'-Tetrakis(trifluoromethyl)biphenyl: The primary byproduct from the Wurtz coupling side reaction.
-
Unreacted Starting Material: Residual 3,5-bis(trifluoromethyl)bromobenzene.
-
Bis(3,5-bis(trifluoromethyl)benzyl) ether: Can form during the workup.
-
-
From Aldehyde Reduction:
-
Unreacted 3,5-Bis(trifluoromethyl)benzaldehyde: Incomplete reduction can lead to contamination with the starting material.
-
Over-reduction Products: While less common with mild reducing agents like NaBH4, stronger reducing agents could potentially affect the trifluoromethyl groups under harsh conditions.
-
Q4: Can I use gaseous formaldehyde instead of paraformaldehyde for the Grignard reaction?
Yes, historically, gaseous formaldehyde generated by the thermal decomposition of paraformaldehyde has been used. However, this method can be cumbersome and requires specialized equipment to handle the toxic gas safely. Using solid paraformaldehyde directly in the reaction mixture is a more common and practical approach in many modern protocols.[1]
Troubleshooting Guides
Synthesis Route 1: Grignard Reaction with Paraformaldehyde
This section provides troubleshooting for the synthesis of this compound from 3,5-bis(trifluoromethyl)bromobenzene and paraformaldehyde.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium: | Ensure magnesium turnings are fresh and have a metallic luster. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color disappears. |
| Wet Glassware/Solvents: | All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Poor Grignard Reagent Formation: | Confirm the formation of the Grignard reagent before adding paraformaldehyde. A sample can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent. |
| Inefficient Reaction with Paraformaldehyde: | Ensure the paraformaldehyde is of high purity and dry. The reaction may require elevated temperatures to facilitate depolymerization. Consider adding the Grignard solution to a suspension of paraformaldehyde in the reaction solvent. |
Issue 2: Significant Formation of Biphenyl Side Product
| Potential Cause | Troubleshooting Steps |
| High Local Concentration of Alkyl Halide: | Add the 3,5-bis(trifluoromethyl)bromobenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Elevated Reaction Temperature: | Control the temperature during the formation of the Grignard reagent. Use an ice bath to manage the exotherm. |
Synthesis Route 2: Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde
This section provides troubleshooting for the synthesis of this compound by reducing 3,5-bis(trifluoromethyl)benzaldehyde with sodium borohydride.
Issue 1: Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent: | Use a slight excess of sodium borohydride (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the aldehyde. |
| Low Reaction Temperature: | While the reaction is often performed at 0°C to control the initial exotherm, allowing it to warm to room temperature and stir for an adequate time (monitor by TLC) is necessary for completion. |
| Poor Quality of Sodium Borohydride: | Use fresh, dry sodium borohydride. Old or improperly stored reagent may have reduced activity. |
Issue 2: Presence of Impurities After Workup
| Potential Cause | Troubleshooting Steps |
| Borate Ester Formation: | During the workup, ensure complete hydrolysis of the intermediate borate ester by adding a sufficient amount of acid (e.g., dilute HCl) and stirring for an adequate period. |
| Emulsion during Extraction: | If an emulsion forms during the aqueous workup, add a small amount of brine to help break the emulsion and facilitate phase separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on established methods.[1]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Paraformaldehyde (dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add dried paraformaldehyde (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Protocol 2: Synthesis of this compound by Reduction of the Aldehyde
This protocol is a representative procedure for the reduction of 3,5-bis(trifluoromethyl)benzaldehyde.[2]
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate ester (caution: hydrogen gas evolution).
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting logic for the Grignard synthesis.
References
Technical Support Center: Purification of Crude 3,5-Bis(trifluoromethyl)benzyl Alcohol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-Bis(trifluoromethyl)benzyl alcohol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of the alcohol decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor) and are separated by filtration.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can originate from the synthesis process, which often involves the Grignard reaction of a 3,5-bis(trifluoromethyl)phenyl magnesium halide with paraformaldehyde.[1] Potential impurities include:
-
Unreacted Starting Materials: 3,5-bis(trifluoromethyl)halobenzene.
-
Grignard Reagent Side Products: Biphenyl-type compounds formed from the coupling of the Grignard reagent.
-
Paraformaldehyde-Related Byproducts: Formaldehyde acetals.
-
Hydrolysis Products: While this compound is a hydrolysis byproduct in some reactions, incomplete reactions or work-up procedures can lead to other hydrolysis-derived impurities.[2]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For this particular compound, which is relatively nonpolar, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is readily soluble, such as ethyl acetate or acetone) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is less soluble, such as hexane or heptane) until turbidity (cloudiness) is observed. Heating the mixture again to achieve a clear solution and then allowing it to cool slowly will promote the growth of pure crystals.
Q4: What are the key steps in a typical recrystallization procedure?
A4: A general recrystallization procedure involves the following steps:
-
Solvent Selection: Choose a suitable solvent or solvent system.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is approximately 53-56 °C). 2. The concentration of the solute is too high, causing it to come out of solution above its melting point. 3. Significant impurities are present, which can lower the melting point of the mixture. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly. 3. Consider a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities before recrystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold. 4. The product has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Cool the filtrate in an ice bath for a longer period to maximize crystal formation. The mother liquor can also be concentrated to recover a second crop of crystals, which may be of slightly lower purity. |
| The purified product is still colored or has a low melting point. | 1. Colored impurities were not effectively removed. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. 2. Ensure the solution cools slowly and without agitation to allow for the formation of well-defined, pure crystals. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask and gently heat the mixture with stirring on a hot plate until the solid dissolves completely.
-
While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of hot ethyl acetate to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solubility Characteristics of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Elevated Temperatures | Suitability for Recrystallization |
| Hexane | Sparingly Soluble | Moderately Soluble | Good as a single solvent or as the "poor" solvent in a mixed pair. |
| Toluene | Sparingly Soluble | Soluble | Potentially suitable as a single solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Good as the "good" solvent in a mixed pair. |
| Ethanol | Soluble | Very Soluble | Not ideal as a single solvent due to high solubility at room temperature. |
| Methanol | Soluble | Very Soluble | Not ideal as a single solvent due to high solubility at room temperature. |
| Water | Insoluble | Insoluble | Not suitable. |
Visualizations
References
Technical Support Center: Optimizing the Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3,5-Bis(trifluoromethyl)benzyl alcohol in your laboratory synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for this compound are:
-
Grignard Reaction: This involves the reaction of a 3,5-bis(trifluoromethyl)phenyl Grignard reagent with a suitable formaldehyde source.
-
Reduction Reaction: This route focuses on the reduction of a carbonyl compound, typically 3,5-bis(trifluoromethyl)benzaldehyde or a derivative of 3,5-bis(trifluoromethyl)benzoic acid.
Q2: Which synthetic route generally provides higher yields and purity?
A2: Both routes can be optimized to provide good yields and high purity. The reduction of 3,5-bis(trifluoromethyl)benzaldehyde with sodium borohydride is reported to yield a product with purity exceeding 99.5%[1]. The Grignard route, while effective, may present more challenges in controlling side reactions, which can impact the final yield and purity.
Q3: What are the common side reactions to be aware of during the synthesis?
A3:
-
In the Grignard route: The primary side product is often a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted bromobenzene[2]. Wurtz-type coupling is another potential side reaction. Additionally, the Grignard reagent is highly sensitive to moisture and can be quenched to form 1,3-bis(trifluoromethyl)benzene.
-
In the reduction route: If starting from a carboxylic acid or ester, incomplete reduction can be an issue. Over-reduction is generally not a concern with milder reducing agents like sodium borohydride. Hydrolysis of starting materials or intermediates can also occur[3].
Q4: Are there any significant safety concerns associated with the synthesis?
A4: Yes, the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, can be explosive under certain conditions, particularly upon loss of solvent contact or with moderate heating. Therefore, it is crucial to maintain proper temperature control and ensure the reaction mixture remains solvated at all times.
Troubleshooting Guides
Grignard Reaction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvent. 2. Inactive magnesium turnings. 3. Difficulty in reaction initiation. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. Consider activating with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Gently warm the reaction mixture to initiate. If it still doesn't start, add a small amount of pre-formed Grignard reagent. |
| Low Yield of Benzyl Alcohol | 1. Inefficient reaction with formaldehyde source. 2. Quenching of Grignard reagent by acidic protons. 3. Formation of biphenyl and other byproducts. | 1. Use of solid paraformaldehyde is a safer and effective alternative to gaseous formaldehyde[4]. Ensure the paraformaldehyde is thoroughly dried before use. 2. Ensure all reagents are anhydrous. 3. Control the reaction temperature to minimize coupling reactions. Slow, dropwise addition of the halide to the magnesium suspension is recommended. |
| Product Contaminated with Biphenyl Impurity | High concentration of bromobenzene and elevated reaction temperatures favor the formation of the biphenyl side product[2]. | Maintain a low concentration of the aryl halide by adding it slowly to the magnesium suspension. Keep the reaction temperature as low as feasible to control the rate of side reactions. The biphenyl impurity can often be separated from the desired product by recrystallization or chromatography. |
Reduction Reaction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction of Carbonyl Group | 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature or short reaction time. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). 2. Use fresh, high-quality sodium borohydride. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Formation of Impurities | Presence of unreacted starting material or byproducts from the synthesis of the starting aldehyde/acid. | Ensure the purity of the starting 3,5-bis(trifluoromethyl)benzaldehyde or benzoic acid. Purify the starting material if necessary before the reduction step. |
| Difficult Product Isolation/Work-up | Emulsion formation during aqueous work-up. | Add a saturated brine solution to help break the emulsion. If the problem persists, filtration through a pad of celite may be effective. |
Experimental Protocols
Method 1: Grignard Reaction with Solid Paraformaldehyde
This protocol is adapted from a patented process which emphasizes the use of solid paraformaldehyde for improved safety and comparable yields to using gaseous formaldehyde[4].
Reaction Scheme:
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Solid Paraformaldehyde (dried)
-
Iodine (for activation, if necessary)
-
Hydrochloric Acid (for work-up)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts (as evidenced by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard solution in an ice bath.
-
Slowly add dried, solid paraformaldehyde in portions to the stirred Grignard solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Method 2: Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde
This method, based on a patented process, is designed to produce high-purity this compound[1].
Reaction Scheme:
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Dilute Hydrochloric Acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization to achieve high purity.
-
Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary based on the specific laboratory setup and scale of the reaction.
| Parameter | Grignard Method | Reduction Method | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)benzaldehyde | - |
| Key Reagents | Mg, Paraformaldehyde | NaBH₄ | [4],[1] |
| Solvent | Anhydrous THF | Methanol or Ethanol | [4], - |
| Typical Yield | Moderate to Good | High (>95%) | [1] |
| Reported Purity | Variable, depends on purification | >99.5% | [1] |
Visualizing the Workflow
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Reduction Synthesis Workflow
Caption: Workflow for the synthesis of this compound via reduction of the corresponding aldehyde.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis of this compound.
References
- 1. CN113214045A - Preparation process of high-purity 3, 5-bis (trifluoromethyl) benzyl alcohol - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
managing exothermic reactions in Grignard synthesis of fluorinated benzyl alcohols
Technical Support Center: Grignard Synthesis of Fluorinated Benzyl Alcohols
Welcome to the Technical Support Center. This resource provides troubleshooting guidance and detailed protocols for managing exothermic reactions during the Grignard synthesis of fluorinated benzyl alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
A1: The primary obstacle to initiation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This layer prevents the organic halide from reacting with the magnesium.[1] Successful initiation requires disrupting this oxide layer.[1]
-
Visual Indicators of Initiation: A successful initiation is marked by the disappearance of any activator color (like iodine), spontaneous boiling of the solvent, the mixture turning cloudy and grey/brown, and a noticeable exotherm (heat generation).[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3][4] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used.[1][5][6] The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[3]
-
Activate the Magnesium: If the reaction doesn't start, several methods can be used to activate the magnesium surface:
-
Add a small crystal of iodine. The disappearance of the purple/brown color is an indicator of activation.[2][6][7]
-
Add a few drops of 1,2-dibromoethane (DBE).[1]
-
Gently warm the flask with your palm or a warm water bath.[7] Be cautious, as the reaction is exothermic and can accelerate quickly once initiated.[7]
-
Crush the magnesium turnings with a dry glass rod to expose a fresh surface.[1][2]
-
Use an ultrasonic bath to clean the magnesium surface.[1]
-
-
Q2: The reaction is extremely exothermic and becoming difficult to control. How can I manage the temperature?
A2: Inadequate control of reaction kinetics can lead to a runaway reaction, where the solvent may boil out of the vessel, creating a significant fire hazard.[8] This is a primary safety concern for Grignard reactions.[8]
-
Control Measures:
-
Slow Addition: The organic halide or the fluorinated benzaldehyde should be added slowly and dropwise from an addition funnel.[9] This allows the heat to dissipate and maintains a controllable reaction rate.
-
Cooling Bath: Conduct the addition at a low temperature by immersing the reaction flask in a cooling bath (e.g., an ice-water bath at 0 °C or a dry ice/acetone bath for lower temperatures).[6][9][10]
-
Efficient Stirring: Ensure vigorous and constant stirring to promote even heat distribution throughout the reaction mixture.
-
Solvent Choice: Tetrahydrofuran (THF) is often recommended over diethyl ether due to its higher boiling point and flash point, which can provide a wider temperature window for control.[8]
-
Scale Considerations: When scaling up a reaction, initially perform it on a small scale to monitor the internal temperature before increasing the scale by more than three times.[8]
-
Q3: My yield of the fluorinated benzyl alcohol is low. What are the potential reasons?
A3: Low yields can result from several factors, from reaction conditions to side reactions.
-
Potential Causes:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin-Layer Chromatography (TLC).[9]
-
Wurtz Coupling: A major side reaction, especially with primary or benzylic halides, is the homocoupling of the starting halide.[11] This can sometimes be managed by adjusting the addition rate of the alkyl halide.[11]
-
Protic Contaminants: Any moisture or acidic protons in the starting materials or solvent will quench the Grignard reagent, reducing the amount available to react with the aldehyde.[3][4]
-
Reagent Quality: Use freshly purchased magnesium to minimize the risk of difficult initiation.[8] The concentration of commercial Grignard reagents can also change over time.[5]
-
Q4: What is the safest way to quench the Grignard reaction?
A4: Quenching a Grignard reaction is also highly exothermic and must be done with extreme caution to avoid uncontrolled reactions.[3][12]
-
Safe Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath.[9][10][12]
-
Slow, Dropwise Addition: Slowly and dropwise add a quenching agent.[3][12] A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder and often preferred quenching agent compared to water or dilute acids.[3][9]
-
Respect the Induction Period: There can be a delay of several seconds before the quenching reaction becomes vigorous.[12] Adding too much quenching agent during this period can lead to a sudden and violent reaction.[12]
-
Acidification (if necessary): If a precipitate (magnesium salts) forms, a dilute acid like 1 M HCl can be added slowly to dissolve it after the initial vigorous reaction has subsided.[9][12] Avoid using concentrated strong acids, as they can react violently with residual magnesium to produce highly flammable hydrogen gas.[13]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Grignard synthesis of fluorinated benzyl alcohols. Note that optimal conditions can vary based on the specific substrates and scale.
| Fluorinated Aldehyde | Grignard Reagent | Solvent | Addition Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | THF | 0 to RT | 2-4 | ~85-95 |
| 2-Fluorobenzaldehyde | Ethylmagnesium Bromide | Diethyl Ether | 0 | 1-2 | ~80-90 |
| 2,4-Difluorobenzaldehyde | Methylmagnesium Iodide | THF | -10 to 0 | 2-3 | ~80-92 |
| 4-(Trifluoromethyl)benzaldehyde | Benzylmagnesium Chloride | THF | -20 to 0 | 3-5 | ~75-88 |
| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium Iodide | Diethyl Ether | 0 to RT | 1-2 | Not specified |
Note: Yields are highly dependent on the purity of reagents, reaction scale, and adherence to anhydrous techniques.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a fluorinated benzyl alcohol via a Grignard reaction.
1. Preparation:
-
All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be thoroughly flame-dried under vacuum or oven-dried at >110 °C and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][6]
-
Equip the flask with a magnetic stir bar.
-
Magnesium turnings (1.1 equivalents) are added to the flask.[6]
2. Grignard Reagent Formation:
-
Add a small portion of anhydrous solvent (THF or diethyl ether) to cover the magnesium turnings.[9]
-
Prepare a solution of the appropriate organic halide (1.0-1.1 equivalents) in anhydrous solvent in the dropping funnel.
-
To initiate the reaction, add a small amount of the halide solution to the magnesium suspension.[9] If initiation does not occur, apply one of the activation methods described in the FAQ section.
-
Once initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
3. Reaction with Fluorinated Benzaldehyde:
-
Cool the freshly prepared Grignard reagent solution to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.[9]
-
In a separate flask, dissolve the fluorinated benzaldehyde (1.0 equivalent) in anhydrous solvent.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel.[9] Maintain the low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.[9]
-
Monitor the reaction progress by TLC.[9]
4. Work-up and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice bath.[9]
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[3][9]
-
If a solid precipitate remains, add 1 M HCl dropwise until the solid dissolves.[9]
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (typically 3 times).[9]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows for managing and troubleshooting the Grignard synthesis.
Caption: Troubleshooting workflow for managing exothermic events.
Caption: General experimental workflow for Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
byproducts formed during the oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol to its corresponding aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of this compound?
The primary and desired product of the oxidation of this compound is 3,5-bis(trifluoromethyl)benzaldehyde. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.
Q2: What are the potential byproducts I should be aware of during this oxidation?
While specific byproduct profiles for the oxidation of this compound are not extensively documented in publicly available literature, byproducts can generally be categorized based on the type of oxidation method used.
-
Over-oxidation Product: The most common byproduct is the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid, which results from the over-oxidation of the initially formed aldehyde.
-
Reagent-Specific Byproducts: The choice of oxidant and reaction conditions will introduce specific byproducts. For example:
-
Swern Oxidation: Expect the formation of dimethyl sulfide (Me₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (if triethylamine is used as the base).[1]
-
TEMPO-mediated Oxidation: Byproducts are often derived from the stoichiometric co-oxidant. For instance, using bis(acetoxy)iodobenzene (BAIB) will produce iodobenzene and acetic acid.[2]
-
-
Unreacted Starting Material: Incomplete conversion will result in the presence of unreacted this compound in the final product mixture.
Q3: How do the trifluoromethyl groups affect the oxidation reaction?
The two electron-withdrawing trifluoromethyl groups on the aromatic ring can influence the reaction in several ways:
-
Increased Acidity of the Benzylic Proton: This may facilitate certain oxidation mechanisms.
-
Resistance to Ring Oxidation: The electron-deficient nature of the ring makes it less susceptible to electrophilic attack, potentially reducing the formation of hydroxylated or ring-opened byproducts that can be observed in the oxidation of unsubstituted benzyl alcohol under certain conditions.
-
Slower Reaction Rates: In some cases, electron-withdrawing groups can decrease the rate of oxidation.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (alcohol), the product (aldehyde), and any major byproducts (like the carboxylic acid). Gas chromatography (GC) can also be used for more quantitative monitoring.[3]
Troubleshooting Guides
Below are common issues encountered during the oxidation of this compound, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive or degraded oxidizing agent.2. Insufficient amount of oxidant.3. Reaction temperature is too low.4. Presence of water or other inhibitors in the reaction mixture. | 1. Use a fresh batch of the oxidizing agent. Check for proper storage conditions.2. Increase the molar equivalents of the oxidizing agent.3. Gradually increase the reaction temperature while monitoring for byproduct formation.4. Ensure all solvents and reagents are anhydrous, especially for moisture-sensitive reactions like Swern oxidation. |
| Formation of Significant Amounts of 3,5-Bis(trifluoromethyl)benzoic Acid (Over-oxidation) | 1. Reaction time is too long.2. Reaction temperature is too high.3. Excess oxidizing agent used.4. Choice of oxidant is too harsh. | 1. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed.2. Perform the reaction at a lower temperature.3. Use a stoichiometric amount or a slight excess of the oxidizing agent.4. Consider using a milder oxidizing agent, such as one used in a Swern or TEMPO-mediated oxidation. |
| Complex Mixture of Unidentified Byproducts | 1. Decomposition of starting material, product, or reagents.2. Reaction temperature is too high.3. Undesired side reactions due to the specific reagents used. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.2. Lower the reaction temperature.3. Review the literature for known side reactions of the chosen oxidation method and consider alternative methods. |
| Difficulty in Isolating the Pure Aldehyde | 1. Similar polarities of the product and unreacted starting material or byproducts.2. Emulsion formation during aqueous workup. | 1. Optimize the mobile phase for column chromatography to achieve better separation.2. Consider purification via the formation of a bisulfite adduct, which is specific to aldehydes.3. Break up emulsions by adding brine or filtering through a pad of celite. |
Experimental Protocols
TEMPO-mediated Aerobic Oxidation of this compound
This protocol is adapted from a literature procedure for the synthesis of 3,5-bis(trifluoromethyl)benzaldehyde.[3]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Oxygen (balloon)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol) and TEMPO (0.05 mmol).
-
Add 8 mL of dichloromethane as the reaction solvent.
-
Add hydrochloric acid (0.50 mmol) and nitric acid (0.50 mmol).
-
Seal the flask and connect it to an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzaldehyde.
-
Purify the crude product by column chromatography or distillation if necessary.
Quantitative Data Summary
| Reactant | Product | Oxidation Method | Yield | Purity (by GC) | Reference |
| This compound | 3,5-Bis(trifluoromethyl)benzaldehyde | TEMPO/HCl/HNO₃/O₂ | 95% | >99% | [3] |
Visualizations
Experimental Workflow for TEMPO-mediated Oxidation
Caption: Workflow for the TEMPO-mediated oxidation of this compound.
Logical Relationship for Troubleshooting Low Conversion
Caption: Troubleshooting guide for low conversion in the oxidation of this compound.
References
preventing over-oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol to carboxylic acid
Welcome to the technical support center for the selective oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the over-oxidation of this compound to its corresponding carboxylic acid, ensuring a high yield of the desired aldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound.
Problem 1: Significant formation of 3,5-Bis(trifluoromethyl)benzoic acid.
-
Possible Cause: The oxidizing agent is too strong or is used in excess.
-
Solution: Employ milder and more selective oxidizing agents. Strong oxidants like potassium permanganate or Jones reagent are known to oxidize primary benzylic alcohols directly to carboxylic acids.[1] Consider using reagents such as Dess-Martin periodinane (DMP), a Swern oxidation protocol, or activated manganese dioxide (MnO₂), which are known for their high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation.[2][3][4][5][6][7]
-
Possible Cause: The reaction is proceeding for too long or at too high a temperature.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product. Many selective oxidations are performed at low temperatures (e.g., -78 °C for Swern oxidation) to enhance selectivity.[8][9]
-
Possible Cause: Presence of water in the reaction mixture.
-
Solution: The presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Low or no conversion of the starting alcohol.
-
Possible Cause: The oxidizing agent is not active enough or has degraded.
-
Solution: Ensure the quality and activity of your oxidizing agent. For instance, Dess-Martin periodinane can be sensitive to moisture.[10] Activated manganese dioxide should be freshly prepared or properly activated by heating.[11][12] For Swern oxidation, ensure the sequential addition of reagents at the correct low temperature to properly form the active oxidizing species.[5][7]
-
Possible Cause: Inefficient activation of the oxidizing agent.
-
Solution: Some oxidation protocols require specific activators. For example, Swern oxidation relies on the reaction of DMSO with an activator like oxalyl chloride or trifluoroacetic anhydride to form the reactive species.[5][6] Ensure all components of the reaction are present in the correct stoichiometry.
Problem 3: Formation of undesired side products other than the carboxylic acid.
-
Possible Cause: In the case of Swern oxidation, side reactions can occur if the temperature is not carefully controlled.
-
Solution: Maintain the recommended low temperature (typically -78 °C) throughout the addition of reagents. Allowing the reaction to warm prematurely can lead to side reactions such as the Pummerer rearrangement.
-
Possible Cause: For TEMPO-catalyzed oxidations, the choice of co-oxidant and reaction conditions is critical.
-
Solution: Optimize the TEMPO catalyst loading and the stoichiometric oxidant (e.g., sodium hypochlorite, diacetoxyiodobenzene). The reaction pH can also influence the reaction pathway.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for selectively oxidizing this compound to the aldehyde?
There are several excellent options, and the best choice may depend on the scale of your reaction and the available resources.
-
Dess-Martin Periodinane (DMP): Offers mild conditions, neutral pH, and high chemoselectivity with a simple workup.[3][4] It is a good choice for small to medium-scale reactions.
-
Swern Oxidation: Known for its mildness and broad functional group tolerance.[5][7] It requires cryogenic temperatures and careful handling of reagents that produce malodorous byproducts.[7]
-
Activated Manganese Dioxide (MnO₂): A heterogeneous oxidant that is particularly effective for allylic and benzylic alcohols.[11][12][13] The reaction is typically clean, and the workup involves simple filtration.
-
TEMPO-catalyzed Oxidation: A catalytic method that uses a stable radical in conjunction with a stoichiometric co-oxidant.[14] This can be a more "green" and cost-effective option for larger-scale syntheses.
Q2: How can I monitor the progress of the oxidation reaction?
Thin Layer Chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting alcohol, the product aldehyde, and the potential carboxylic acid byproduct. The aldehyde product should have a higher Rf value than the starting alcohol, and the carboxylic acid will have a much lower Rf. Staining with potassium permanganate can help visualize the alcohol (which will react) and the aldehyde (which may react more slowly or not at all depending on the conditions).
Q3: What are the typical yields I can expect for the selective oxidation to the aldehyde?
With proper technique and the right choice of oxidant, high yields are achievable. For analogous benzylic alcohol oxidations, yields are often reported in the range of 85-95% or higher for methods like DMP and Swern oxidation.
Data Presentation: Comparison of Selective Oxidation Methods
| Oxidizing Agent/Method | Typical Reagents | Solvent | Temperature | Typical Yield of Aldehyde | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | DMP | Dichloromethane (DCM) | Room Temperature | >90% | Mild conditions, simple workup, high selectivity.[3][4] | Potentially explosive, relatively high cost.[3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | >90% | Mild, tolerates many functional groups.[5][7] | Requires cryogenic temperatures, produces foul-smelling byproducts.[7] |
| **Activated Manganese Dioxide (MnO₂) ** | MnO₂ | Dichloromethane, Chloroform, Hexane | Room Temp to Reflux | 80-95% | Heterogeneous (easy removal), highly selective for benzylic alcohols.[11][12] | Requires a large excess of the reagent, activity can vary.[11] |
| TEMPO-catalyzed Oxidation | TEMPO (catalytic), NaOCl or other co-oxidant | Biphasic (e.g., DCM/water) | 0 °C to Room Temp | 70-95% | Catalytic, often uses inexpensive co-oxidants.[14] | Can be sensitive to pH, may require optimization. |
Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.1 M), add Dess-Martin periodinane (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -65 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and allow the reaction to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the selective oxidation of this compound.
Caption: Chemical transformation showing the desired selective oxidation and the undesired over-oxidation pathway.
References
- 1. Oxidizing Agents [tigerweb.towson.edu]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 12. nanotrun.com [nanotrun.com]
- 13. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 14. TEMPO [organic-chemistry.org]
Technical Support Center: 3,5-Bis(trifluoromethyl)benzyl Protecting Group Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the 3,5-bis(trifluoromethyl)benzyl (BTFMB) protecting group.
Understanding the Core Challenge
The primary challenge in cleaving the 3,5-bis(trifluoromethyl)benzyl protecting group stems from the strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups on the benzyl ring. These groups significantly decrease the electron density of the aromatic system, leading to:
-
Increased Stability: The BTFMB group is exceptionally stable compared to standard benzyl (Bn) or even p-methoxybenzyl (PMB) groups.
-
Resistance to Standard Deprotection Methods: Common deprotection strategies that rely on the electron-rich nature of the benzyl ring, such as oxidative cleavage or standard catalytic hydrogenolysis, are often ineffective.
This guide provides specific troubleshooting advice for the deprotection of BTFMB-protected amines (as carbamates) and alcohols (as ethers).
Troubleshooting Guide & FAQs
Part 1: Removal of 3,5-Bis(trifluoromethyl)benzylcarbamate (CBTFB) from Amines
Q1: I am unable to deprotect my CBTFB-protected amine using standard catalytic hydrogenolysis (H₂, Pd/C). Why is this happening and what should I do?
A1: Standard catalytic hydrogenolysis is generally ineffective for the removal of the CBTFB group. The electron-deficient nature of the aromatic ring makes the benzylic C-O bond resistant to hydrogenolysis. It is recommended to switch to a single-electron transfer (SET) reductive method. The use of samarium(II) iodide (SmI₂) in the presence of triethylamine (Et₃N) and water (H₂O) has been shown to be a rapid and effective method for cleaving this protecting group.
Q2: I tried using other reductive methods like Magnesium in Methanol (Mg-MeOH) and Zinc with Ammonium Chloride (Zn/NH₄Cl) without success. What were the issues?
A2: These reductive methods are not recommended for CBTFB cleavage.
-
Mg-MeOH: This method has been observed to be very slow and can lead to significant defluorination of the trifluoromethyl groups, both on the protecting group and the resulting 3,5-bis(trifluoromethyl)toluene byproduct.
-
Zn/NH₄Cl: This reagent combination has been found to be ineffective for the cleavage of the CBTFB group.
Q3: Can you provide a reliable protocol for the deprotection of CBTFB-protected amines using SmI₂?
A3: Yes, the following protocol using a SmI₂-Et₃N-H₂O system is recommended for the efficient cleavage of the CBTFB group.
Experimental Protocol: Cleavage of CBTFB Protecting Group using SmI₂-Et₃N-H₂O
-
Reagents and Materials:
-
CBTFB-protected amine substrate
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Triethylamine (Et₃N)
-
Water (H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., HCl, NaHCO₃, organic solvents, silica gel)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the CBTFB-protected amine in anhydrous THF.
-
To this solution, add triethylamine (Et₃N) followed by water (H₂O).
-
Add the samarium(II) iodide (SmI₂) solution in THF dropwise with vigorous stirring. The reaction is typically very fast.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by exposing it to air (oxygen will oxidize the remaining Sm(II) to Sm(III)).
-
Perform an aqueous workup, for example, by adding aqueous HCl and extracting the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data: SmI₂-Mediated Deprotection of a Model CBTFB-Protected Amine
| Entry | Additive System | Time | Yield (%) |
| 1 | None | 24 h | No Reaction |
| 2 | HMPA | 5 min | 85 |
| 3 | Et₃N/H₂O | < 1 min | 95 |
| 4 | TMEDA | 5 min | 80 |
| 5 | DMPU | 5 min | 75 |
Data adapted from a study on a model adamantyl derivative.
Part 2: Removal of 3,5-Bis(trifluoromethyl)benzyl (BTFMB) Ethers from Alcohols
Q4: I am struggling to cleave a BTFMB ether protecting an alcohol. Are the challenges similar to those for the carbamate?
A4: Yes, the challenges are very similar. The electron-deficient nature of the BTFMB group makes the benzylic C-O ether bond highly stable and resistant to conventional deprotection methods like standard hydrogenolysis and oxidative cleavage.
Q5: What methods can I try for the deprotection of BTFMB ethers?
A5: While there is limited specific literature on the deprotection of BTFMB ethers, based on the known stability of this group, the following approaches can be considered, starting with the most promising:
-
Stronger Reductive Methods:
-
Birch Reduction (Na/NH₃): This powerful dissolving metal reduction is a classical method for cleaving benzyl ethers and may be effective for the BTFMB group. However, it is not compatible with many other functional groups (e.g., esters, ketones, alkynes).
-
Samarium(II) Iodide (SmI₂): Given its success with the analogous carbamate, SmI₂ is a promising reagent to attempt for the cleavage of BTFMB ethers. The conditions would likely be similar to those used for the carbamate (in the presence of an amine and water).
-
-
Lewis Acid-Mediated Cleavage:
-
Strong Lewis acids like boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can be effective for cleaving robust ethers. However, these reagents are harsh and may not be suitable for complex molecules with other acid-sensitive functional groups.
-
Q6: What are the potential side reactions I should be aware of when using strong reductive methods for BTFMB ether cleavage?
A6: The primary concern is the potential for defluorination of the trifluoromethyl groups. This has been observed with reagents like Mg-MeOH for the carbamate and could be a possibility with other strong reducing agents. Careful monitoring of the reaction and analysis of byproducts is crucial.
Visualizations
Experimental Workflow for CBTFB Deprotection
Caption: Workflow for the deprotection of CBTFB-protected amines using SmI₂.
Logical Relationship of BTFMB Stability and Deprotection Strategy
optimizing reaction conditions for glycosylation with 3,5-Bis(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on glycosylation reactions involving 3,5-bis(trifluoromethyl)benzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of this compound, a sterically hindered and electron-deficient alcohol.
Issue 1: Low or No Product Formation
Potential Causes and Solutions
| Potential Cause | Suggested Solutions | Preventative Measures |
| Insufficient Activation of Glycosyl Donor | - Increase the amount of the promoter/catalyst.- Switch to a more powerful activating system (e.g., from a mild Lewis acid to a stronger one like NIS/TfOH).[1]- Convert the glycosyl donor to a more reactive species, such as a trichloroacetimidate or a glycosyl halide.[1] | - Screen a panel of activators to find the optimal one for your specific donor-acceptor pair.- Ensure the purity and dryness of the activator. |
| High Steric Hindrance | - Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition.[1]- Prolong the reaction time.[1] | - If possible, use a less sterically demanding protecting group on the glycosyl donor. |
| Low Nucleophilicity of the Alcohol | - The electron-withdrawing trifluoromethyl groups decrease the nucleophilicity of the alcohol. A highly reactive glycosyl donor and a potent activating system are often necessary. | - Select a glycosyl donor known to be effective with poorly reactive acceptors. |
| Moisture in the Reaction | - Dry all glassware thoroughly.- Use anhydrous solvents.- Ensure all reagents are dry. | - Store reagents in a desiccator.- Use of molecular sieves in the reaction. |
| Decomposition of Starting Materials | - If the promoter is too harsh, consider using a milder activating system or reducing the amount of the promoter.[1] | - Perform a control experiment without the acceptor to check the stability of the donor under the reaction conditions. |
Issue 2: Low Stereoselectivity (Formation of Anomer Mixtures)
Potential Causes and Solutions
| Potential Cause | Suggested Solutions |
| Reaction Conditions Favoring Both Anomers | - Lower the reaction temperature to favor kinetic control.[1]- The choice of solvent can significantly influence stereoselectivity. For instance, ether-based solvents may favor α-anomers, while nitriles can favor β-anomers.[1] |
| Nature of the Glycosyl Donor and Protecting Groups | - The use of protecting groups with trifluoromethyl substitutions on benzyl groups of glucosyl imidate donors can increase 1,2-cis-selectivity.[2][3]- Participating protecting groups at the C-2 position of the donor generally favor the formation of 1,2-trans-glycosides. |
| Reaction Mechanism | - Sterically hindered and electron-poor acceptors like this compound can favor an SN1-like pathway, which may lead to a mixture of anomers.[4] Adjusting the acceptor concentration can sometimes influence the stereochemical outcome.[4] |
Issue 3: Formation of Side Products
Potential Causes and Solutions
| Side Product | Potential Cause | Suggested Solutions |
| Orthoesters | - Common side reaction, especially with participating groups on the donor. | - Use of a non-participating solvent.- Modification of the reaction temperature. |
| Glycals (Elimination Products) | - Occurs with certain activating systems and hindered acceptors. | - Employ a milder activating system.- Optimize the reaction temperature and time. |
| Decomposition Products | - Harsh reaction conditions (strong acid, high temperature). | - Lower the reaction temperature.- Use a less aggressive promoter.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is glycosylation with this compound so challenging?
A1: The primary challenges arise from a combination of steric hindrance and electronics. The two bulky trifluoromethyl groups create significant steric congestion around the hydroxyl group.[1][5] Additionally, these electron-withdrawing groups reduce the nucleophilicity of the alcohol, making it less reactive.[4]
Q2: What type of glycosyl donor is best to use with this alcohol?
A2: Highly reactive glycosyl donors such as trichloroacetimidates or glycosyl halides are often preferred to overcome the low reactivity of the acceptor.[1] Donors with modified benzyl protecting groups containing trifluoromethyl substituents have been shown to improve 1,2-cis-selectivity.[2][3]
Q3: How do I choose the right activating system (promoter/catalyst)?
A3: The choice is critical and often requires screening. For a poorly reactive alcohol like this, a powerful activating system such as N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) may be necessary.[1] However, overly harsh conditions can lead to decomposition, so a balance must be found. Boron-based Lewis acids like B(C6F5)3 have also been effective in glycosylations with sterically hindered partners.[6]
Q4: What is the impact of solvent choice on the reaction?
A4: The solvent can influence both the reaction rate and the stereoselectivity. Dichloromethane is a commonly used solvent. Nitrile-containing solvents like acetonitrile can sometimes favor the formation of β-glycosides, while ether-based solvents may favor α-anomers.[1]
Q5: At what temperature should I run the reaction?
A5: The optimal temperature depends on the specific donor and activator used. It is often recommended to start at a low temperature (e.g., -78 °C or -40 °C) and then slowly warm the reaction to room temperature.[1] Lower temperatures generally improve stereoselectivity by favoring the kinetically controlled product.[1] However, for highly hindered systems, elevated temperatures may be required to drive the reaction to completion.[1]
Quantitative Data Summary
The following tables summarize quantitative data from literature on factors influencing glycosylation outcomes.
Table 1: Effect of Donor Protecting Groups on Stereoselectivity
| Glycosyl Donor Protecting Group | Acceptor | α:β Ratio | Reference |
| 3,5-Bis(trifluoromethyl)benzyl | Cholesterol | 23:1 | [2] |
| 3,5-Bis(trifluoromethyl)benzyl | Thioaglycone-containing acceptor | 25:1 | [2] |
| 4-Trifluoromethylbenzyl | Galactose diacetonide | 24:1 | [2] |
| 4-Trifluoromethylbenzyl | Menthol | 28:1 | [2] |
Table 2: Influence of Catalyst and Reactant Stoichiometry on Yield
| Reactant | Equivalents of Benzyl Bromide Derivative | Equivalents of Ag2O | Yield (%) | Reference |
| 1'-OH-heptaacetylsucrose | 10 | 15 | 65 | [7] |
Experimental Protocols & Methodologies
General Protocol for Glycosylation with a Trichloroacetimidate Donor
This is a general procedure that should be optimized for your specific substrates.
Materials:
-
Glycosyl trichloroacetimidate donor
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Activator (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF3·OEt2))
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, this compound, and activated molecular sieves.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the reaction mixture to the desired starting temperature (e.g., -78 °C).
-
Slowly add the activator (e.g., a solution of TMSOTf in DCM) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a base (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Visualizations
Troubleshooting Workflow for Low-Yielding Glycosylation
Caption: Troubleshooting workflow for low-yielding glycosylation reactions.
Factors Influencing Glycosylation Outcome
Caption: Key factors influencing the outcome of glycosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. college.emory.edu [college.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
troubleshooting low yields in the bromination of 3,5-Bis(trifluoromethyl)benzyl alcohol
Technical Support Center: Bromination of 3,5-Bis(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the bromination of this compound.
Troubleshooting Guide
Question: My bromination of this compound is resulting in a low yield. What are the common causes and how can I address them?
Answer:
Low yields in the bromination of this compound can stem from several factors, largely dependent on the chosen brominating agent and reaction conditions. The electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzylic position, making the reaction more challenging than for electron-rich benzyl alcohols. Below are common issues and their solutions categorized by the bromination method.
1. Incomplete Conversion of the Starting Material
-
Possible Cause: Insufficient reactivity of the brominating agent, suboptimal reaction temperature, or short reaction time. The electron-withdrawing trifluoromethyl groups make the benzylic alcohol less reactive.
-
Solutions:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material. A higher temperature may be required, but be cautious of potential side reactions.
-
Choice of Reagents: For this electron-deficient substrate, stronger brominating conditions might be necessary. Consider switching to a more robust method like using phosphorus tribromide (PBr₃) or the Appel reaction (PPh₃/CBr₄).
-
Reagent Purity: Ensure the purity and dryness of your reagents and solvent. Moisture can decompose some brominating agents (like PBr₃) and lead to side reactions.[1][2]
-
2. Formation of Byproducts
-
Possible Cause (with PBr₃): Formation of phosphite esters (e.g., benzyl-OP(OH)₂) which are not converted to the desired bromide.[3] This is a common issue when using an insufficient amount of PBr₃.
-
Solution: Use a slight excess of PBr₃ (e.g., 1.2 equivalents).[3] Performing an inverse addition (adding the alcohol to the PBr₃ solution) at low temperatures (e.g., -78°C and slowly warming to room temperature) can also improve the clean formation of the intermediate and subsequent conversion to the bromide.[3]
-
-
Possible Cause (with Appel Reaction - PPh₃/CBr₄): Formation of triphenylphosphine oxide is a primary byproduct. While expected, its incomplete removal can contaminate the product and lower the isolated yield. Elimination reactions can also compete, especially with hindered substrates.
-
Possible Cause (with HBr/H₂SO₄): Formation of dibenzyl ether as a side product through the acid-catalyzed condensation of the starting alcohol.
-
Solution: Ensure a sufficient excess of HBr is present to favor the bromide formation over etherification. The addition of a phase-transfer catalyst can sometimes improve yields in two-phase systems.[5]
-
3. Degradation of the Product
-
Possible Cause: The product, 3,5-bis(trifluoromethyl)benzyl bromide, can be susceptible to hydrolysis back to the starting alcohol, especially during aqueous workup.[6]
-
Solutions:
-
Anhydrous Workup: If possible, perform a non-aqueous workup.
-
Minimize Contact with Water: If an aqueous workup is necessary, perform it quickly with cold water or brine and immediately extract the product into an organic solvent.
-
Basic Wash: Avoid strong basic washes if possible, as this can promote hydrolysis. If a basic wash is required to remove acidic impurities, use a weak base like sodium bicarbonate and perform the wash quickly at low temperatures.
-
4. Purification Issues
-
Possible Cause: The product may co-elute with byproducts during column chromatography, or it may be lost during extraction if the phase separation is not clean.
-
Solutions:
-
Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., petroleum ether:ethyl acetate mixtures) to ensure good separation of the product from the starting material and any byproducts.[7]
-
Careful Extraction: During liquid-liquid extraction, ensure complete phase separation to avoid loss of product in the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: Which bromination method is best for this compound?
There is no single "best" method, as the choice depends on factors like scale, available reagents, and desired purity.
-
PBr₃: This is a common and effective method. It generally gives good yields but requires careful handling due to its reactivity with water.[1][2] Byproducts can form if stoichiometry is not controlled.[3]
-
Appel Reaction (PPh₃/CBr₄): This method operates under mild and neutral conditions, which can be advantageous.[4] However, it generates triphenylphosphine oxide, which can complicate purification.
-
HBr/H₂SO₄: This is a classical and cost-effective method. For benzylic alcohols, simply stirring with concentrated HBr at room temperature can be effective.[5] The addition of sulfuric acid can increase the rate but also the risk of side reactions.[8] A patent describes a high-yielding procedure using 48% HBr and concentrated H₂SO₄ with heating.
Q2: My reaction with PBr₃ is clean by TLC, but the isolated yield is consistently around 50-60%. Where is the rest of my product?
A common reason for this is the formation of water-soluble phosphorus byproducts that are removed during the aqueous workup.[3] The phosphite ester intermediate may not fully convert to the bromide and is then hydrolyzed and lost. Using a slight excess of PBr₃ and optimizing reaction conditions (e.g., inverse addition at low temperature) can help drive the reaction to completion.[3]
Q3: Can I use N-Bromosuccinimide (NBS) for this transformation?
NBS is typically used for radical bromination of benzylic C-H bonds, not for the conversion of benzylic alcohols to bromides. For the conversion of an alcohol to a bromide, you would typically need a source of bromide nucleophile and an activator for the hydroxyl group, which is what PBr₃ and the Appel reaction provide.
Q4: How can I effectively remove triphenylphosphine oxide after an Appel reaction?
Triphenylphosphine oxide can often be removed by precipitation from a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate, followed by filtration. A short plug of silica gel can also be effective. For complete purification, column chromatography is usually the most reliable method.[4]
Q5: Is it necessary to distill the 3,5-bis(trifluoromethyl)benzyl bromide product?
Distillation is a viable purification method if the product is thermally stable and the boiling points of the impurities are sufficiently different. However, given the potential for thermal decomposition of benzyl bromides, purification by column chromatography is often preferred at the lab scale.
Data Presentation
| Bromination Method | Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Phosphorus Tribromide | PBr₃ | DCM, 0 °C to rt | >90% (optimized)[3] | High yields possible, common reagent. | Moisture sensitive, potential for phosphorus byproducts.[1][3] |
| Appel Reaction | PPh₃, CBr₄ | Toluene, ice bath, 2h | Good yields reported for benzyl alcohols.[4] | Mild, neutral conditions, avoids rearrangements.[4] | Stoichiometric triphenylphosphine oxide byproduct complicates purification.[4] |
| Hydrobromic/Sulfuric Acid | 48% HBr, conc. H₂SO₄ | Heat to 100-105 °C, 8h | 99.1% | High yielding, cost-effective reagents. | Harsh acidic conditions, potential for ether byproduct formation. |
Experimental Protocols
Recommended Protocol: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is based on general procedures for the bromination of benzyl alcohols with PBr₃, optimized for high conversion.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use an anhydrous solvent such as dichloromethane (DCM), freshly distilled from calcium hydride.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of PBr₃:
-
Slowly add phosphorus tribromide (0.4 eq, as 1 eq of PBr₃ reacts with 3 eq of alcohol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Alternative (for potentially higher yields): In a separate flask, dissolve PBr₃ (0.4 eq) in anhydrous DCM. Cool this solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the alcohol (1.0 eq) in anhydrous DCM to the PBr₃ solution.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour.
-
Let the reaction warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure 3,5-bis(trifluoromethyl)benzyl bromide.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the bromination of this compound.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
minimizing impurities in the large-scale production of 3,5-Bis(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,5-Bis(trifluoromethyl)benzyl alcohol. Our aim is to help you minimize impurities and optimize your production process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Grignard Reagent | 1. Moisture or Air in the Reaction: Grignard reagents are highly reactive with water and oxygen. 2. Inactive Magnesium Surface: An oxide layer on the magnesium turnings can prevent the reaction from initiating. 3. Improper Solvent: The choice of ether solvent is crucial for stabilizing the Grignard reagent.[1] | 1. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical stirring or crushing the magnesium can also help expose fresh surfaces. 3. Tetrahydrofuran (THF) is a common and effective solvent for this reaction. |
| High Levels of Biphenyl Impurity | Wurtz-Coupling Side Reaction: The Grignard reagent can react with the starting halide (3,5-bis(trifluoromethyl)bromobenzene). This is more prevalent at higher concentrations and temperatures. | 1. Control the addition rate of the halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. 2. Maintain a gentle reflux and avoid excessive heating. |
| Formation of 3,5-Bis(trifluoromethyl)benzene | Protonation of the Grignard Reagent: Any source of protons (e.g., water, acidic impurities in the starting material or solvent) will quench the Grignard reagent. | 1. Rigorously dry all reagents and solvents. 2. Ensure the starting 3,5-bis(trifluoromethyl)bromobenzene is free of acidic impurities. |
| Incomplete Reaction with Paraformaldehyde | 1. Poor Solubility/Depolymerization of Paraformaldehyde: Solid paraformaldehyde needs to depolymerize to formaldehyde to react, which can be slow. 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use high-purity, dry, finely powdered paraformaldehyde. 2. Allow the reaction mixture to warm to room temperature or slightly above after the addition of paraformaldehyde to ensure complete reaction. |
| Over-reduction or Side Products during Aldehyde Reduction | Harsh Reducing Conditions: While sodium borohydride is a mild reducing agent, improper temperature control or stoichiometry can lead to side reactions. | 1. Perform the reduction at a controlled temperature, typically 0-25 °C. 2. Use a slight excess of sodium borohydride, but avoid a large excess. 3. Ensure a proper work-up procedure to quench the excess reducing agent and hydrolyze the borate ester intermediate. |
| Product Purity Issues After Purification | 1. Inefficient Purification Method: Simple distillation may not be sufficient to remove close-boiling impurities. 2. Thermal Decomposition: The product may be sensitive to high temperatures during distillation. | 1. For high purity, consider fractional vacuum distillation or column chromatography on silica gel. 2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale production of this compound?
A1: There are two primary routes for the large-scale synthesis:
-
Grignard Reagent Route: This involves the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide from 3,5-bis(trifluoromethyl)bromobenzene and magnesium. This Grignard reagent is then reacted with a source of formaldehyde, such as solid paraformaldehyde, to yield the desired alcohol.[2]
-
Two-Step Grignard/Reduction Route: A variation of the Grignard route involves reacting the Grignard reagent with an "aldehyde group-introducible reagent" to form 3,5-bis(trifluoromethyl)benzaldehyde, which is then reduced to the target alcohol using a reducing agent like sodium borohydride. This method can yield very high purity product (>99.5%).[3]
Q2: What are the most common impurities to look out for?
A2: The most common impurities depend on the synthetic route, but typically include:
-
From the Grignard Reaction:
-
3,5,3',5'-Tetrakis(trifluoromethyl)biphenyl: Formed via Wurtz coupling.
-
3,5-Bis(trifluoromethyl)benzene: Resulting from the protonation of the Grignard reagent.
-
Unreacted 3,5-bis(trifluoromethyl)bromobenzene.
-
-
From the Reduction Step (if applicable):
-
Unreacted 3,5-bis(trifluoromethyl)benzaldehyde.
-
-
From Starting Materials:
-
Isomers such as 1,2-dibromo-3,5-bis(trifluoromethyl)benzene may be present in the starting halide.[4]
-
Q3: How can I ensure the Grignard reaction initiates successfully on a large scale?
A3: To ensure successful initiation:
-
Use high-quality magnesium turnings with a fresh surface.
-
Activate the magnesium with a small amount of iodine or 1,2-dibromoethane. The disappearance of the iodine color is an indicator of activation.
-
Ensure all glassware and solvents are scrupulously dry.
-
Add a small portion of the 3,5-bis(trifluoromethyl)bromobenzene solution initially and look for signs of reaction (e.g., gentle reflux, cloudiness) before adding the remainder.
Q4: Are there any specific safety concerns with the synthesis of trifluoromethylphenyl Grignard reagents?
A4: Yes, there have been reports of detonations during the formation of trifluoromethylphenyl Grignard reagents using magnesium. This is thought to be due to loss of contact with the solvent and runaway exothermic side reactions. It is crucial to maintain good stirring and temperature control. An alternative and safer method for preparing the Grignard reagent is through a metal-halogen exchange reaction, for example, by reacting 3,5-bis(trifluoromethyl)bromobenzene with isopropylmagnesium chloride (a Knochel-type procedure).[5]
Q5: What is the recommended method for purifying the final product to a high degree of purity?
A5: For achieving high purity (>99.5%), a combination of methods is often employed:
-
Aqueous Work-up: After the reaction, a careful aqueous work-up is necessary to remove inorganic salts and water-soluble impurities.
-
Vacuum Distillation: This is a common method for purifying the final product on a large scale. It is important to use a good vacuum to keep the distillation temperature low and prevent potential thermal decomposition.
-
Crystallization: this compound is a solid at room temperature, so recrystallization from a suitable solvent system can be a very effective final purification step to remove minor impurities.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with Paraformaldehyde
This protocol is based on the general principles of Grignard reactions and the specific disclosure in patent literature.[2]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Solid Paraformaldehyde (dry, finely powdered)
-
Hydrochloric Acid (aqueous solution, e.g., 2M)
-
Saturated aqueous Sodium Bicarbonate solution
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, all under an inert atmosphere (N2 or Ar).
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add a portion of anhydrous THF.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF and add it to the addition funnel.
-
Add a small amount of the bromide solution to the magnesium suspension to initiate the reaction. Look for signs of reaction initiation.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Reaction with Paraformaldehyde:
-
Slowly add dry, finely powdered paraformaldehyde to the Grignard solution with vigorous stirring. The addition is exothermic, so maintain the temperature with an ice bath if necessary.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for several hours, or until TLC/GC analysis indicates the consumption of the Grignard reagent.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Two-Step Synthesis via Aldehyde and Subsequent Reduction
This protocol is based on the process described in patent CN113214045A.[3]
Part A: Synthesis of 3,5-Bis(trifluoromethyl)benzaldehyde
-
Grignard Reagent Formation: Prepare the Grignard reagent as described in Protocol 1.
-
Formylation: Cool the Grignard solution to 0 °C. Slowly add a formylating agent (e.g., ethyl formate or N,N-dimethylformamide) dropwise.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 3,5-bis(trifluoromethyl)benzaldehyde. This can be purified by vacuum distillation.
Part B: Reduction to this compound
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Methanol or Ethanol
-
Sodium Borohydride
-
Hydrochloric Acid (aqueous solution, e.g., 1M)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reduction:
-
Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol or ethanol in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions. Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, slowly add 1M HCl to quench the excess sodium borohydride and hydrolyze the borate ester.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the crude product.
-
Purify by vacuum distillation or recrystallization to obtain high-purity this compound.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Reaction with Paraformaldehyde | Route 2: Two-Step via Aldehyde and Reduction |
| Key Reagents | 3,5-Bis(trifluoromethyl)bromobenzene, Mg, Paraformaldehyde | 3,5-Bis(trifluoromethyl)bromobenzene, Mg, Formylating agent, Sodium Borohydride |
| Number of Steps | One synthetic step from Grignard reagent | Two synthetic steps from Grignard reagent |
| Reported Purity | Good, but dependent on purification | Can achieve >99.5% with a maximum single impurity of <0.1%[3] |
| Key Considerations | Control of paraformaldehyde addition and depolymerization | Isolation and purification of the intermediate aldehyde |
Visualizations
Caption: Synthesis Pathways to this compound.
Caption: General Troubleshooting Workflow for Synthesis.
References
Validation & Comparative
A Comparative Analysis for Synthetic and Medicinal Chemistry: 3,5-Bis(trifluoromethyl)benzyl Alcohol vs. 4-(Trluoromethyl)benzyl Alcohol
Introduction
In the landscape of drug discovery, agrochemical development, and materials science, fluorinated organic compounds serve as indispensable building blocks. The inclusion of trifluoromethyl (-CF₃) groups into molecular scaffolds can profoundly alter physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed comparison of two key fluorinated reagents: 3,5-Bis(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol. Both are versatile intermediates, yet the number and position of their -CF₃ groups confer distinct characteristics that dictate their specific applications. This document aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection and use of these critical synthetic intermediates.
Physicochemical Properties
The fundamental physical and chemical characteristics of these two alcohols are summarized below. The presence of a second trifluoromethyl group in the 3,5-isomer significantly increases its molecular weight and alters its melting point from a liquid or low-melting solid to a distinct solid at room temperature.
| Property | This compound | 4-(Trifluoromethyl)benzyl alcohol |
| CAS Number | 32707-89-4[2][3][4] | 349-95-1[5] |
| Molecular Formula | C₉H₆F₆O[2][4] | C₈H₇F₃O[5][6] |
| Molecular Weight | 244.13 g/mol [2][7] | 176.14 g/mol [5][6] |
| Appearance | Solid[8] | Colorless to light yellow/brown liquid[5][9] |
| Melting Point | 53-56 °C[3][10] | 18-25 °C[5][6] |
| Boiling Point | 40 °C @ 0.5 mmHg[3][10] | 78-80 °C @ 4 mmHg[6][9] |
| Density | Not specified | 1.286 g/mL at 25 °C[6] |
| Solubility | Not specified | Soluble in water[6][11] |
Reactivity and Performance in Synthesis
The primary difference in chemical reactivity stems from the electronic effects of the trifluoromethyl groups. The -CF₃ group is strongly electron-withdrawing. Consequently, this compound, with two such groups, features a more electron-deficient phenyl ring compared to the mono-substituted 4-(trifluoromethyl)benzyl alcohol. This has several implications for their synthetic applications.
-
Oxidation: Both alcohols can be oxidized to their corresponding aldehydes. This transformation is a common step in multi-step syntheses. For instance, this compound can be oxidized to 3,5-bis(trifluoromethyl)benzaldehyde, a precursor for flame retardant compounds and other complex intermediates.[12]
-
Use in Protecting Groups and Glycosylation: The benzyl group is a common protecting group in organic synthesis. Trifluoromethyl-substituted benzyl groups have been shown to influence the stereoselectivity of glycosylation reactions. A study demonstrated that increasing the number of electron-withdrawing -CF₃ groups on the benzyl ethers of a glucosyl donor (from benzyl to 4-trifluoromethylbenzyl to 3,5-bis-trifluoromethylbenzyl) leads to a substantial increase in 1,2-cis-selectivity.[13] This makes the 3,5-bis(trifluoromethyl)benzyl group particularly valuable when high 1,2-cis selectivity is required in complex oligosaccharide synthesis.[13]
-
Friedel-Crafts Reactions: Benzyl alcohols can be activated in situ to act as electrophiles in Friedel-Crafts benzylation reactions. The reactivity in such SN1-type reactions is influenced by the stability of the incipient benzyl cation. The strong electron-withdrawing nature of two -CF₃ groups in the 3,5-isomer would destabilize the cation, making it less reactive in this context compared to the 4-trifluoromethylbenzyl alcohol under similar conditions.[14]
-
Conversion to Halides: Both alcohols are precursors to their corresponding benzyl halides. For example, this compound can be converted to 3,5-bis(trifluoromethyl)benzyl bromide, which is used to synthesize compounds with a wide range of biological activities, including antiviral and anti-inflammatory properties.[15]
Applications in Research and Development
Both compounds are crucial intermediates in various fields, though their distinct properties lead to specialized applications.
4-(Trifluoromethyl)benzyl alcohol is widely used as a versatile building block in:
-
Pharmaceuticals: It is a key intermediate for synthesizing pharmaceuticals, particularly where the -CF₃ group is known to enhance biological activity and improve pharmacokinetic profiles.[5][16][17]
-
Agrochemicals: The trifluoromethyl moiety often increases the efficacy and stability of pesticides and fungicides.[5][16]
-
Materials Science: It is employed in creating specialty chemicals, coatings, and advanced polymers where enhanced thermal stability or modified electronic properties are desired.[5][16]
This compound is often selected for more specialized applications where strong electron-withdrawing effects are paramount:
-
Medicinal Chemistry: It serves as an intermediate for pharmaceuticals targeting neurological disorders due to its unique electronic properties.[18] It is also a key building block for certain antifungal agents, where the two -CF₃ groups enhance metabolic stability and lipophilicity, improving drug penetration across biological membranes.[10]
-
Advanced Materials: Its derivatives are used in formulating polymers and coatings with high chemical resistance and thermal stability.[18]
-
Specialized Organic Synthesis: As noted, it is used to install the 3,5-bis(trifluoromethyl)benzyl protecting group in carbohydrate chemistry to achieve high 1,2-cis stereoselectivity in glycosylation reactions.[13]
Experimental Protocols
Below are representative experimental methodologies for common transformations involving these alcohols, based on literature precedents.
Experiment 1: Oxidation of this compound to 3,5-Bis(trifluoromethyl)benzaldehyde
This protocol is adapted from a reported synthesis where the alcohol is oxidized to the corresponding aldehyde.[12]
-
Materials:
-
This compound (5.0 mmol)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.05 mmol)
-
Dichloromethane (DCM) (8 mL)
-
Hydrochloric acid (HCl) (0.50 mmol)
-
Nitric acid (HNO₃) (0.5 mmol)
-
Oxygen-filled balloon
-
Saturated sodium thiosulfate and sodium bicarbonate solutions
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add this compound (5.0 mmol) and TEMPO (0.05 mmol).
-
Add 8 mL of dichloromethane as the reaction solvent.
-
Add hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol) to the mixture.
-
Seal the flask and connect it to an oxygen-filled balloon.
-
Stir the reaction vigorously at room temperature for 10 hours.
-
Upon completion (monitored by GC or TLC), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure aldehyde.[12]
-
Experiment 2: Synthesis of a Trifluoromethylphenyl Benzyl Ether Intermediate
This general procedure illustrates the use of a substituted benzyl alcohol in an etherification reaction, a key step in preparing trifluoromethylphenols. This example uses benzyl alcohol but is applicable to its trifluoromethylated analogs.[19]
-
Materials:
-
Benzyl alcohol (or substituted benzyl alcohol)
-
Sodium hydride (NaH)
-
N,N-dimethylacetamide (DMA)
-
A trifluoromethyl halobenzene (e.g., 4-trifluoromethylchlorobenzene)
-
-
Procedure:
-
Prepare the sodium salt of the benzyl alcohol by reacting it with a strong base like sodium hydride in a non-reactive solvent such as N,N-dimethylacetamide (DMA).
-
Add the trifluoromethyl halobenzene to the solution of the sodium benzylate.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution reaction, forming the corresponding trifluoromethylphenyl benzyl ether.
-
After the reaction is complete, the mixture is cooled and quenched with water.
-
The resulting ether product can be isolated by filtration or extraction and purified by recrystallization or chromatography.[19]
-
Conclusion
Both this compound and 4-(trifluoromethyl)benzyl alcohol are highly valuable reagents in modern chemistry. The choice between them is dictated by the specific electronic and steric requirements of the target molecule. 4-(Trifluoromethyl)benzyl alcohol is a workhorse intermediate for introducing a single -CF₃-benzyl moiety to enhance the general performance of pharmaceuticals and materials.[16] In contrast, This compound is a more specialized tool, employed when a significantly more electron-deficient aromatic system is required to direct stereochemistry, as in 1,2-cis glycosylations, or to maximize properties like metabolic stability and lipophilicity in advanced pharmaceutical candidates.[10][13][18] A thorough understanding of their distinct properties, as outlined in this guide, is crucial for their effective application in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.32707-89-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. 3,5-双(三氟甲基)苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound [myskinrecipes.com]
- 11. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 12. Page loading... [guidechem.com]
- 13. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Page loading... [wap.guidechem.com]
- 16. nbinno.com [nbinno.com]
- 17. bloomtechz.com [bloomtechz.com]
- 18. escales | Virtual tour generated by Panotour [ub.edu]
- 19. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
A Head-to-Head Comparison: 3,5-Bis(trifluoromethyl)benzyl vs. Benzyl Protecting Groups in Organic Synthesis
For researchers engaged in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic selection of protecting groups is paramount. An ideal protecting group should be robust enough to withstand various reaction conditions yet readily cleavable under specific, mild protocols. The benzyl (Bn) group is a workhorse for protecting hydroxyl functionalities due to its general stability. However, modern synthetic challenges often demand protecting groups with tailored electronic properties. This guide provides an objective, data-supported comparison between the classical benzyl alcohol and its electron-deficient analogue, 3,5-bis(trifluoromethyl)benzyl (TFMBn) alcohol, as protecting groups for hydroxyls.
The fundamental difference between these two protecting groups lies in the electronic nature of the aromatic ring. The TFMBn group possesses two powerful electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions. This modification significantly alters the stability and reactivity of the benzyl ether linkage compared to the unsubstituted benzyl group, offering a distinct profile for selective protection and deprotection strategies.
Structural and Electronic Comparison
The presence of the -CF₃ groups on the TFMBn ring depletes electron density from the benzylic system. This electronic difference is the primary determinant of the divergent performance of these two protecting groups.
Performance Comparison: Stability and Cleavage
The electron-withdrawing nature of the TFMBn group renders it significantly more stable towards oxidative and strongly acidic conditions compared to the standard benzyl group. Conversely, these same electronic effects can make cleavage by catalytic hydrogenolysis more challenging.
Table 1: Comparative Stability of Benzyl Ethers
| Condition Category | Reagent/Condition | Benzyl (Bn) Ether Stability | 3,5-Bis(trifluoromethyl)benzyl (TFMBn) Ether Stability |
| Reductive | H₂, Pd/C | Labile (Standard cleavage method) | Labile (Generally requires more forcing conditions, e.g., higher pressure/catalyst loading) |
| Oxidative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Labile, especially under photoirradiation | More Stable (Electron-deficient ring slows oxidation)[1][2] |
| Strong Acid | BCl₃, BBr₃ | Labile[3][4] | More Stable (Reduced susceptibility to acid-mediated cleavage) |
| Moderate Acid | TFA (Trifluoroacetic acid) | Generally stable, but can cleave sensitive substrates[5][6] | Highly Stable |
| Basic | NaH, K₂CO₃, NaOH | Generally Stable[3] | Generally Stable |
Table 2: Typical Deprotection Conditions and Performance
| Deprotection Method | Reagent & Conditions | Benzyl (Bn) Ether | 3,5-Bis(trifluoromethyl)benzyl (TFMBn) Ether |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH or EtOH, RT | High yields, typically fast (1-16 h)[7] | Slower reaction rates; may require higher H₂ pressure, increased catalyst loading, or elevated temperature. |
| Oxidative Cleavage | DDQ (1.5 eq), CH₂Cl₂/H₂O, RT, with light | Good to excellent yields (e.g., 84-96%)[3][4] | Generally resistant under standard conditions; requires more forcing oxidative methods. |
| Acidic Cleavage | BCl₃ (1.2 eq), CH₂Cl₂, -78 °C to RT | High yields[4] | More resistant; cleavage may require harsher Lewis acids or higher temperatures. |
The Protecting Group Workflow
The application of a protecting group follows a standard, three-stage workflow within a larger synthetic sequence. The choice between Bn and TFMBn will depend on the specific chemical environment of the intermediate steps.
Key Differences and Strategic Application
Choosing between the Bn and TFMBn protecting groups is a strategic decision based on the planned synthetic route.
Choose 3,5-Bis(trifluoromethyl)benzyl (TFMBn) when:
-
The synthetic route involves strong oxidative steps (e.g., using DDQ to deprotect a p-methoxybenzyl ether elsewhere in the molecule).
-
The substrate must endure strongly acidic conditions that would cleave a standard benzyl ether.
-
An orthogonal strategy is needed where a standard benzyl group is to be removed in the presence of the TFMBn group.
Choose Benzyl (Bn) when:
-
A robust, general-purpose protecting group is needed.
-
The desired deprotection method is standard, mild catalytic hydrogenolysis.
-
The downstream reaction conditions are not strongly oxidative or acidic.
-
Cost and availability of the protecting group reagent are primary concerns, as benzyl bromide is more common and less expensive than its trifluoromethylated counterpart.[8]
Experimental Protocols
The following are representative experimental procedures for the protection of a generic alcohol and its subsequent deprotection.
Protocol 1: Protection of an Alcohol with Benzyl Bromide (General Procedure)
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ether.
Protocol 2: Protection of an Alcohol with 3,5-Bis(trifluoromethyl)benzyl Bromide (General Procedure)
This protocol is analogous to Protocol 1, substituting 3,5-bis(trifluoromethyl)benzyl bromide for benzyl bromide.
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add 3,5-bis(trifluoromethyl)benzyl bromide (1.2 eq.) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis (General Procedure)
-
Dissolve the benzyl-protected alcohol (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[9]
Conclusion
The 3,5-bis(trifluoromethyl)benzyl (TFMBn) group is a valuable addition to the synthetic chemist's toolbox, serving as a highly stable variant of the classical benzyl protecting group. Its enhanced stability to oxidative and acidic conditions provides a clear strategic advantage in complex syntheses where other protecting groups might fail. While its removal via hydrogenolysis is less facile than that of the unsubstituted benzyl group, this feature can be exploited for selective deprotection. The choice between Bn and TFMBn should be made following a careful analysis of the entire synthetic route, weighing the need for enhanced stability against the requirement for mild deprotection conditions.
References
- 1. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 3,5-Bis(trifluoromethyl) Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 3,5-bis(trifluoromethyl)phenyl moiety is a cornerstone in modern medicinal chemistry and materials science. This functional group is prized for its ability to enhance metabolic stability, improve pharmacokinetic profiles, and modulate the electronic properties of molecules. This guide provides an objective comparison of common synthetic strategies to incorporate this motif, supported by experimental data to inform the selection of the most suitable reagents and reaction conditions for your research needs.
Performance Comparison of Key Synthetic Routes
The synthesis of 3,5-bis(trifluoromethyl) substituted compounds can be approached from various precursors, with the choice of reagent significantly impacting yield, functional group tolerance, and reaction conditions. Below is a summary of quantitative data for common transformations.
Carbon-Carbon Bond Formation: Cross-Coupling Reactions
Cross-coupling reactions are a powerful tool for creating C-C bonds between the 3,5-bis(trifluoromethyl)phenyl group and other organic fragments. The Suzuki-Miyaura, Negishi, and Grignard-based coupling methods are among the most frequently employed.
| Coupling Reaction | 3,5-Bis(trifluoromethyl)phenyl Reagent | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 3,5-Bis(trifluoromethyl)phenylboronic acid | Aryl Halide | Pd Catalyst, Base | Generally High | [1] |
| Negishi | 3,5-Bis(trifluoromethyl)bromobenzene | Organozinc Reagent | Pd or Ni Catalyst | Good to High | [2][3] |
| Kumada (Grignard) | 3,5-Bis(trifluoromethyl)phenylmagnesium bromide | Aryl Halide | Ni or Pd Catalyst | Good to High | [4] |
Carbon-Nitrogen Bond Formation: Amination and Condensation Reactions
For the synthesis of anilines, amides, and other N-containing compounds, Buchwald-Hartwig amination and classical condensation reactions are prevalent.
| Reaction Type | 3,5-Bis(trifluoromethyl)phenyl Reagent | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 3,5-Bis(trifluoromethyl)bromobenzene | Amine | Pd Catalyst, Base | Good to High | [5][6] |
| Condensation | 3,5-Bis(trifluoromethyl)aniline | Aldehyde/Ketone | Acid or Base catalyst | 79 | [7] |
| Reductive Amination | 3,5-Bis(trifluoromethyl)phenyl containing aldehyde | Amine | Reducing Agent | High | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-substituted Biaryl
-
Materials: 3,5-Bis(trifluoromethyl)phenylboronic acid, aryl bromide, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene/water or dioxane/water).
-
Procedure:
-
To a flask purged with an inert gas (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Grignard Reaction
Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-substituted Alcohol
-
Materials: 3,5-Bis(trifluoromethyl)bromobenzene, magnesium turnings, an aldehyde or ketone, and anhydrous diethyl ether or THF.
-
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in the anhydrous solvent dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling.
-
Once the Grignard reagent has formed, add a solution of the aldehyde or ketone in the anhydrous solvent dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-substituted Arylamine
-
Materials: 3,5-Bis(trifluoromethyl)bromobenzene, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a base (e.g., NaOt-Bu), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent.
-
Add the aryl bromide, the amine, and the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizing Synthetic Strategies and Applications
The following diagrams illustrate the logical workflow for selecting a synthetic method and the role of the 3,5-bis(trifluoromethyl)phenyl moiety in drug development.
Caption: A decision tree for selecting a synthetic method.
Caption: Role of the 3,5-bis(trifluoromethyl)phenyl motif in drug development.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Benzyl Alcohol Derivatives in Stereoselective Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into chiral ligands and auxiliaries presents a compelling avenue for enhancing stereoselectivity in asymmetric synthesis. This guide offers an objective comparison of the projected performance of ortho-, meta-, and para-fluorinated benzyl alcohol-derived ligands in a model stereoselective reaction, supported by representative experimental data and detailed protocols.
The electronic properties and steric profile of a chiral ligand are paramount in dictating the stereochemical outcome of a reaction. The introduction of fluorine to a benzyl alcohol scaffold, a common component of chiral ligands, can significantly modulate these properties. The high electronegativity of fluorine can influence the Lewis basicity of nearby coordinating atoms and affect non-covalent interactions within the transition state, thereby altering the enantioselectivity and diastereoselectivity of a reaction.
This guide focuses on a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by chiral amino alcohol ligands. We will compare the performance of ligands derived from non-fluorinated benzyl alcohol with their ortho-, meta-, and para-fluorinated counterparts.
Performance Comparison in a Model Reaction
The following table summarizes the expected performance of a series of chiral N-benzyl norephedrine-derived ligands in the enantioselective addition of diethylzinc to benzaldehyde. The data, while representative, is synthesized from typical results reported in the literature for this class of reaction to illustrate the potential impact of fluorine substitution.
| Ligand | Fluorine Position | Yield (%) | Enantiomeric Excess (ee%) |
| 1a | Non-fluorinated | 95 | 92 (R) |
| 1b | ortho-Fluoro | 93 | 95 (R) |
| 1c | meta-Fluoro | 94 | 93 (R) |
| 1d | para-Fluoro | 96 | 90 (R) |
Key Insights:
-
Ortho-Fluorination: The presence of a fluorine atom at the ortho position can lead to a slight increase in enantioselectivity. This may be attributed to a combination of steric effects, which can create a more defined chiral pocket, and electronic effects, such as intramolecular hydrogen bonding or dipole interactions, which can rigidify the transition state.
-
Meta-Fluorination: A fluorine atom at the meta position is expected to have a minimal impact on the stereochemical outcome compared to the non-fluorinated analog, as it is further from the reaction center and exerts its electronic influence more distantly.
-
Para-Fluorination: Para-fluorination may lead to a slight decrease in enantioselectivity. The electron-withdrawing nature of fluorine at this position can influence the electronics of the aromatic ring and potentially alter the non-covalent interactions that contribute to stereochemical control.
Experimental Protocols
The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral N-benzyl norephedrine-derived ligand.
Materials:
-
Chiral N-benzyl norephedrine-derived ligand (e.g., 1a-d )
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a solution of the chiral N-benzyl norephedrine-derived ligand (0.05 mmol) in anhydrous toluene (2 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, a solution of diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol) is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: Benzaldehyde (1.0 mmol) is added dropwise to the catalyst solution at 0 °C.
-
Reaction with Diethylzinc: A solution of diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is stirred at this temperature for 24 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.
-
Extraction: The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC analysis.
Visualizing the Process
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for screening chiral ligands.
Caption: General pathway for the enantioselective addition of diethylzinc to benzaldehyde.
A Head-to-Head Battle: Unpacking the Reactivity of 3,5-Bis(trifluoromethyl)benzyl Bromide and Chloride
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of the reactivity of two closely related and widely used reagents: 3,5-bis(trifluoromethyl)benzyl bromide and its chlorinated counterpart, 3,5-bis(trifluoromethyl)benzyl chloride.
This comparison delves into their performance in nucleophilic substitution reactions, offering supporting experimental data to guide your selection process. While both compounds are effective sources of the 3,5-bis(trifluoromethyl)benzyl moiety, subtle differences in their reactivity profiles can have substantial implications for process development and optimization.
Executive Summary: Chloride Takes the Lead in Practical Applications
Direct comparative studies, particularly in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, reveal a clear preference for 3,5-bis(trifluoromethyl)benzyl chloride in a process chemistry setting. The chloride demonstrates a higher yield, a significant reduction in hydrolysis-related side products, and benefits from greater commercial availability and more favorable pricing.
Theoretical Underpinnings: A Look at Reaction Mechanisms
Benzylic halides are known to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways, and the operative mechanism can be influenced by the substrate, nucleophile, solvent, and leaving group.[1][2][3][4] The two electron-withdrawing trifluoromethyl groups on the aromatic ring of the title compounds play a crucial role. These groups destabilize the formation of a carbocation intermediate, which would be a key step in an S(_N)1 reaction. Consequently, the S(_N)2 mechanism is generally favored for these substrates, especially with primary benzylic halides.[2] In an S(_N)2 reaction, the reactivity is primarily governed by the nature of the leaving group, with bromide being a better leaving group than chloride. This would suggest that the bromide is inherently more reactive. However, as the experimental data will show, other factors such as side reactions and practical considerations often dictate the optimal choice.
Quantitative and Qualitative Reactivity Comparison
A direct comparison of 3,5-bis(trifluoromethyl)benzyl bromide and chloride was conducted in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene via nucleophilic substitution with sodium azide. The results of this study provide valuable insights into the practical reactivity of these two reagents.
| Parameter | 3,5-Bis(trifluoromethyl)benzyl Bromide | 3,5-Bis(trifluoromethyl)benzyl Chloride | Key Observations |
| In situ Purity and Yield | Lower | 7-8% Higher | The chloride consistently provides a higher yield of the desired azide product.[5] |
| Hydrolysis Side-Product | Present | Absent or Not Noted | The bromide is more susceptible to hydrolysis, leading to the formation of 3,5-bis(trifluoromethyl)benzyl alcohol. The chloride shows negligible hydrolysis even at elevated temperatures.[5] |
| Reaction Time (vs. NaN₃ in polar aprotic solvents at 23°C) | Not explicitly stated, but implied to be faster due to the better leaving group | Complete (<1% starting material) within 2 hours in most polar aprotic solvents.[5] | While bromide is expected to react faster, the chloride's reaction time is synthetically useful and avoids significant side reactions. |
| Solvent Reactivity Order (for Chloride) | - | DMAC > DMSO > NMP > DMF | This trend was established for the chloride in the presence of sodium azide and a small amount of water.[5] |
| Commercial Availability & Pricing | Less Available | Improved Availability & Advantageous Pricing | From a practical and economic standpoint, the chloride is the more viable option for large-scale synthesis.[5] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, as adapted from a developed batch process.[5]
Objective: To synthesize 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene via nucleophilic substitution.
Materials:
-
3,5-Bis(trifluoromethyl)benzyl chloride
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
Procedure:
-
A solution of 3,5-bis(trifluoromethyl)benzyl chloride (1.0 equivalent) in DMSO (1 volume relative to the chloride) is prepared.
-
In a separate reaction vessel, a solution of sodium azide (1.2 equivalents) is prepared in a mixture of DMSO and water (e.g., 5 volumes of 80 wt% DMSO/water).
-
The solution of 3,5-bis(trifluoromethyl)benzyl chloride is added to the sodium azide solution.
-
The reaction mixture is stirred at ambient temperature for approximately 6 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted into heptane.
-
The combined organic layers are washed with water.
-
The solvent is removed under reduced pressure to yield the desired 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Visualizing the Reaction and Process Logic
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and the decision-making process for reagent selection.
Conclusion
While the inherent reactivity of the carbon-halogen bond would suggest that 3,5-bis(trifluoromethyl)benzyl bromide is the more reactive species, experimental evidence from process development studies indicates that 3,5-bis(trifluoromethyl)benzyl chloride is the superior choice for practical synthetic applications. The chloride offers a better overall yield, is less prone to undesirable side reactions such as hydrolysis, and presents significant advantages in terms of cost and availability. For researchers and professionals in drug development, these practical considerations often outweigh the marginal increase in intrinsic reactivity that the bromide may offer. Therefore, for robust and scalable syntheses, 3,5-bis(trifluoromethyl)benzyl chloride is the recommended reagent.
References
spectroscopic analysis and comparison of substituted benzyl alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substituted benzyl alcohols using fundamental spectroscopic techniques. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the identification, characterization, and comparison of these important chemical motifs in research and development settings.
Spectroscopic Data Comparison
The electronic properties of substituents on the aromatic ring significantly influence the spectroscopic characteristics of benzyl alcohols. The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses for benzyl alcohol and its para-substituted derivatives with electron-donating (-OCH₃), weakly deactivating (-Cl), and electron-withdrawing (-NO₂) groups.
| Spectroscopic Technique | Parameter | Benzyl Alcohol (-H) | p-Methoxybenzyl Alcohol (-OCH₃) | p-Chlorobenzyl Alcohol (-Cl) | p-Nitrobenzyl Alcohol (-NO₂) |
| ¹H NMR | δ (-CH₂) (ppm) | 4.67 | 4.60 | 4.65 | 4.81 |
| δ (-OH) (ppm) | ~1.5-2.5 (variable) | ~1.5-2.5 (variable) | ~1.5-2.5 (variable) | ~2.0-3.0 (variable) | |
| δ (Aromatic H) (ppm) | 7.22 - 7.46 (m) | 6.89 (d), 7.29 (d) | 7.32 (s) | 7.54 (d), 8.21 (d) | |
| ¹³C NMR | δ (-CH₂) (ppm) | 65.17 | 64.6 | 64.28 | 63.8 |
| δ (C-ipso) (ppm) | 140.86 | 133.1 | 139.42 | 148.4 | |
| δ (C-para) (ppm) | 127.63 | 159.2 | 133.1 | 147.3 | |
| IR | ν (O-H stretch, free) (cm⁻¹) | 3638 | 3635 | 3632 | 3625 |
| ν (O-H stretch, H-bonded to π) (cm⁻¹) | 3617 | 3617 | 3612 | 3603 | |
| ν (C-O stretch) (cm⁻¹) | ~1030 | ~1034 | ~1014 | ~1012 | |
| UV-Vis | λmax (nm) | 258 | ~273 | ~265 | 285 |
| Mass Spec. | Molecular Ion (M⁺) (m/z) | 108 | 138 | 142/144 | 153 |
| Key Fragments (m/z) | 107, 91, 79, 77 | 137, 121, 107 | 141/143, 125/127, 111/113 | 136, 122, 106, 76 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline standard procedures for the spectroscopic analysis of substituted benzyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.
-
Instrumentation: Analyses are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid benzyl alcohol between two polished salt plates (e.g., NaCl or KBr).
-
Solid Sample (KBr Pellet): Mix ~1 mg of the solid analyte with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) at a concentration of ~1-5% w/v. Use a matched pair of liquid cells with a defined path length (e.g., 0.1 mm). The data in the comparison table for O-H stretching was obtained in a dilute CCl₄ solution to minimize intermolecular hydrogen bonding[1].
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the salt plates or solvent first, which is then automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M. The solution should be prepared in a volumetric flask to ensure accuracy.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank. Scan a wavelength range from approximately 200 nm to 400 nm. The instrument records the absorbance (A) as a function of wavelength (λ). The wavelength of maximum absorbance (λmax) is the key parameter. The absorption maximum for p-nitrobenzyl alcohol is reported as 285 nm[2].
Mass Spectrometry (MS)
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like benzyl alcohols, direct injection or Gas Chromatography (GC) coupling is common. A dilute solution in a volatile solvent like methanol or dichloromethane is typically prepared.
-
Instrumentation: An Electron Ionization (EI) mass spectrometer is standard for this type of analysis.
-
Data Acquisition: In EI-MS, samples are bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative intensity of these ions. Key fragments for benzyl alcohol include the molecular ion (M⁺), [M-H]⁺, [M-OH]⁺, and the phenyl cation [C₆H₅]⁺. A characteristic fragmentation for benzyl alcohol involves rearrangement to the tropylium ion, which gives a peak at m/z 79[3].
Workflow and Pathway Diagrams
The systematic spectroscopic analysis of substituted benzyl alcohols follows a logical workflow, from sample preparation to final data integration and structural confirmation.
Caption: Workflow for the spectroscopic comparison of substituted benzyl alcohols.
References
A Comparative Guide to the Stability of Fluorinated Benzyl Protecting Groups
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development, the judicious selection of protecting groups is paramount. The benzyl (Bn) ether is a workhorse for the protection of hydroxyl groups due to its general stability. However, the introduction of fluorine substituents on the aromatic ring can modulate this stability, offering a tunable handle for selective deprotection and orthogonality. This guide provides a comprehensive evaluation of the stability of various fluorinated benzyl protecting groups under different chemical environments, supported by available experimental data.
Introduction to Fluorinated Benzyl Protecting Groups
Fluorine's high electronegativity imparts significant changes to the electronic properties of the benzyl group. Electron-withdrawing fluorine substituents decrease the electron density of the aromatic ring and the benzylic position. This electronic perturbation alters the susceptibility of the benzyl ether to various cleavage conditions, enhancing stability towards oxidative and some acidic conditions, while potentially moderating reactivity in reductive cleavages. This guide will explore the stability of common fluorinated benzyl ethers, such as monofluorobenzyl (FBn), difluorobenzyl (F₂Bn), and (trifluoromethyl)benzyl (CF₃Bn) ethers, in comparison to the parent benzyl (Bn) and the electron-rich p-methoxybenzyl (PMB) ethers.
Data Presentation: Comparative Stability Analysis
The stability of a protecting group is not absolute but is highly dependent on the reaction conditions. The following tables summarize the relative stability of various fluorinated benzyl ethers under common deprotection conditions based on available literature.
Table 1: Stability under Oxidative Cleavage Conditions
| Protecting Group | Reagent/Conditions | Relative Stability | Observations |
| p-Methoxybenzyl (PMB) | DDQ, CH₂Cl₂/H₂O | Low | Rapidly cleaved due to the electron-donating methoxy group. |
| Benzyl (Bn) | DDQ, CH₂Cl₂/H₂O | Moderate | Cleaved, but significantly slower than PMB. |
| 4-Fluorobenzyl (4-FBn) | DDQ, CH₂Cl₂/H₂O | High | Generally stable under conditions used for PMB cleavage.[1] |
| 3,5-Bis(trifluoromethyl)benzyl | Radical Bromination (NBS) | Very High | Exhibits high stability against radical-mediated decomposition. |
| 4-(t-Butyldiphenylsiloxy)-3-fluorobenzyl | DDQ, CH₂Cl₂/H₂O | Very High | Designed to be fully compatible with PMB deprotection conditions.[1] |
Table 2: Stability under Reductive Cleavage Conditions (Catalytic Hydrogenolysis)
| Protecting Group | Reagent/Conditions | Relative Rate of Cleavage | Observations |
| Benzyl (Bn) | H₂, Pd/C, Solvent | Fast | Standard condition for benzyl ether deprotection. |
| Fluorinated Benzyl Ethers (general) | H₂, Pd/C, Solvent | Slower than Bn | The rate of removal is generally slower for fluorinated analogs.[2] |
| Pentafluorobenzyl | H₂, Pd/C, Solvent | Slow | Slower cleavage observed in oligosaccharide synthesis.[2] |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl | H₂, Pd/C, Solvent | Slow | Slower cleavage observed in oligosaccharide synthesis.[2] |
| 2,3,4,5-Tetrafluorobenzyl | H₂, Pd/C, Solvent | Slow | Slower cleavage observed in oligosaccharide synthesis.[2] |
Table 3: Stability under Acidic and Basic Conditions
| Protecting Group | Reagent/Conditions | Stability |
| Benzyl (Bn) & Fluorinated Benzyls | Strong Bases (e.g., NaH, KOH) | Generally Stable |
| Benzyl (Bn) & Fluorinated Benzyls | Strong Acids (e.g., HBr, BCl₃) | Labile |
| Benzyl (Bn) & Fluorinated Benzyls | Moderate Acids (e.g., Acetic Acid) | Generally Stable |
Experimental Protocols
Detailed methodologies for key experiments in evaluating protecting group stability are provided below.
Protocol 1: Oxidative Cleavage with DDQ (for PMB vs. Fluorinated Benzyl Ethers)
-
Objective: To compare the rate of cleavage of a PMB ether versus a fluorinated benzyl ether.
-
Procedure:
-
Dissolve the substrate (containing both a PMB and a fluorinated benzyl ether) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v) to a concentration of 0.05 M.
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents relative to the PMB group).
-
Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC at regular intervals.
-
Upon completion of the PMB cleavage, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or HPLC to determine the extent of cleavage of both protecting groups.
-
Protocol 2: Reductive Cleavage by Catalytic Hydrogenolysis
-
Objective: To compare the rate of cleavage of a benzyl ether versus a fluorinated benzyl ether.
-
Procedure:
-
Dissolve the benzyl-protected substrate (e.g., 0.5 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10 mL).
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC at regular time points.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and analyze the residue by ¹H NMR or HPLC to determine the conversion.
-
Visualization of Concepts
Logical Relationship of Benzyl Ether Stability
Caption: Increasing stability of benzyl ethers to oxidative cleavage.
Experimental Workflow for Comparative Stability Study
Caption: General workflow for evaluating protecting group stability.
Conclusion
The fluorination of benzyl protecting groups provides a valuable strategy for fine-tuning their stability. Electron-withdrawing fluorine substituents generally enhance the stability of the benzyl ether towards oxidative cleavage, making them orthogonal to the more labile p-methoxybenzyl (PMB) group. This allows for selective deprotection in complex synthetic sequences. Conversely, under reductive conditions such as catalytic hydrogenolysis, fluorinated benzyl ethers are typically more stable and thus cleaved more slowly than their non-fluorinated counterparts. Their stability under strongly acidic or basic conditions is comparable to that of standard benzyl ethers. The choice of a specific fluorinated benzyl protecting group should therefore be guided by the planned synthetic route and the required orthogonality with other protecting groups present in the molecule. Further quantitative kinetic studies would be highly beneficial to the field for a more precise prediction of their behavior.
References
comparative efficacy of catalysts for the oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol
For researchers and professionals in drug development and organic synthesis, the efficient and selective oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol to its corresponding aldehyde is a critical transformation. This guide provides a comparative overview of various catalytic systems, presenting their efficacy through experimental data. While specific comparative studies on this particular substrate are limited, we can draw valuable insights from catalysts proven effective for the oxidation of the parent compound, benzyl alcohol.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the oxidation of benzylic alcohols. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, this compilation offers a valuable overview of the available options.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) |
| TEMPO/HCl/HNO₃ | This compound | O₂ | Dichloromethane | Room Temp | 10 | 95 | >99 |
| Sodium Molybdate | Benzyl alcohol | H₂O₂ | Water | Reflux | 1 | High | High |
| Mn(OAc)₃/DDQ | Electron-rich benzylic alcohols | - | - | - | Short | High | High |
| Pd-based catalysts | Benzyl alcohol | O₂ | Various | Various | Various | High | High |
| Pd-Fe/TiO₂ | Benzyl alcohol | H₂/O₂ (in situ H₂O₂) | Methanol | 50 | 0.5 | High | High |
| Co₁/NC (single atom) | Benzyl alcohol | O₂ | - | - | - | 95.2 | ~99.9 |
| Eosin Y (photocatalyst) | Benzyl alcohols | O₂ | - | - | - | 68-93 | High |
| Copper(II) Complexes | Benzyl alcohol | H₂O₂ | Acetonitrile | 20 | 8-24 | Moderate | Variable |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for key catalytic systems.
TEMPO-Catalyzed Oxidation of this compound[1]
This method utilizes a (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) based catalytic system with oxygen as the terminal oxidant.
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 mmol of this compound and 0.05 mmol of TEMPO.
-
Add 8 mL of dichloromethane as the solvent.
-
Sequentially add 0.50 mmol of hydrochloric acid (HCl) and 0.5 mmol of nitric acid (HNO₃).
-
Seal the flask and connect it to a balloon filled with oxygen.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Upon completion, analyze a sample using gas chromatography (GC).
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium thiosulfate solution followed by a sodium bicarbonate solution to remove TEMPO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent via rotary evaporation to obtain the pure 3,5-bis(trifluoromethyl)benzaldehyde.
Sodium Molybdate Catalyzed Oxidation of Benzyl Alcohol[2]
This protocol presents an environmentally safer alternative using a molybdate-based catalyst activated by hydrogen peroxide.[1]
Catalyst Preparation:
-
In a vial, dissolve 0.30 g (1.2 mmol) of sodium molybdate dihydrate and 0.5 mL of 4 M HCl in approximately 1 mL of water.
-
In a separate vial, dissolve 0.525 g (2.30 mmol) of benzyl tri-ethyl ammonium chloride (BTEAC) in about 3 mL of water with stirring.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Continue stirring for an additional five minutes after the addition is complete.
-
Remove the mixture from heat and collect the solid catalyst by vacuum filtration.
-
Wash the solid with approximately 5 mL of water on the filter.
Oxidation Procedure:
-
To a round-bottom flask, add 5 mL (50 mmol) of benzyl alcohol and 0.25 g (0.2 mol%) of the octamolybdate catalyst.[1]
-
Add 12 mL of 15% hydrogen peroxide (60 mmol).[1]
-
Reflux the mixture for one hour.[1]
-
Isolate the product by simple distillation.[1]
Experimental and Logical Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the TEMPO-catalyzed oxidation.
Caption: Logical relationship of different catalytic approaches.
References
review of synthetic methodologies for producing 3,5-Bis(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the primary synthetic methodologies for producing 3,5-bis(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and advanced materials. The following sections detail and compare the most prevalent synthetic routes, offering quantitative data, experimental protocols, and visual representations of the chemical pathways to aid researchers in selecting the most suitable method for their application.
Comparison of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through three main strategies: the Grignard reaction with a formaldehyde source, the reduction of 3,5-bis(trifluoromethyl)benzaldehyde, and the reduction of 3,5-bis(trifluoromethyl)benzoic acid. Each method presents distinct advantages and challenges in terms of yield, purity, and experimental complexity.
| Methodology | Starting Material | Reagents | Typical Yield | Reported Purity | Key Considerations |
| Grignard Reaction | 3,5-Bis(trifluoromethyl)halobenzene | Mg, Paraformaldehyde | >92% (crude)[1] | Not explicitly stated | Moisture-sensitive reaction; paraformaldehyde can be challenging to handle.[1] |
| Aldehyde Reduction | 3,5-Bis(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | High (not specified) | >99.5%[2] | A two-step process if starting from the halo-benzene; mild and selective reduction.[2] |
| Carboxylic Acid Reduction | 3,5-Bis(trifluoromethyl)benzoic acid | Lithium Aluminum Hydride (LiAlH₄) | High (general) | High (general) | Requires a strong, non-selective reducing agent; moisture-sensitive. |
Experimental Protocols
Grignard Reaction with Paraformaldehyde
This method involves the formation of a Grignard reagent from a 3,5-bis(trifluoromethyl)halobenzene, which then reacts with paraformaldehyde to yield the desired alcohol.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent, such as tetrahydrofuran (THF).[1] A solution of 3,5-bis(trifluoromethyl)bromobenzene in THF is added dropwise to initiate the formation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide. The reaction is typically initiated at room temperature and may require gentle heating to maintain reflux.[1]
-
Reaction with Paraformaldehyde: Once the Grignard reagent formation is complete, solid paraformaldehyde is added portion-wise to the reaction mixture.[1] The reaction is often exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by the slow addition of an acidic aqueous solution, such as dilute sulfuric acid or ammonium chloride. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.[1]
-
Purification: The crude product can be purified by distillation or crystallization to achieve higher purity.[1]
Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde
This approach offers a straightforward reduction of the corresponding aldehyde to the primary alcohol using a mild reducing agent.
Protocol:
-
Reaction Setup: 3,5-Bis(trifluoromethyl)benzaldehyde is dissolved in a suitable protic solvent, typically methanol or ethanol.
-
Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution at room temperature or below (e.g., 0 °C). The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated.
-
Purification: The resulting this compound can be purified by column chromatography or recrystallization to achieve high purity. A Chinese patent suggests that this two-step process, starting from the Grignard reagent to form the aldehyde followed by reduction, can yield the final alcohol product with a purity exceeding 99.5%.[2]
Reduction of 3,5-Bis(trifluoromethyl)benzoic Acid
This method requires a potent reducing agent to convert the carboxylic acid to the corresponding alcohol.
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, a slurry of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is prepared. The flask is typically cooled in an ice bath.
-
Reduction: A solution of 3,5-bis(trifluoromethyl)benzoic acid in anhydrous THF is added dropwise to the LiAlH₄ slurry. The reaction is highly exothermic and requires careful control of the addition rate. After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed to ensure complete conversion.
-
Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts. The resulting solids are removed by filtration, and the filter cake is washed with additional THF.
-
Purification: The combined organic filtrates are dried, and the solvent is removed under reduced pressure to yield the crude alcohol. Further purification can be achieved by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Grignard reaction pathway to the target alcohol.
Caption: Reduction of the corresponding aldehyde.
Caption: Reduction of the corresponding carboxylic acid.
Conclusion
The choice of synthetic methodology for producing this compound will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the reaction. The Grignard reaction offers a direct, one-pot synthesis from the corresponding halobenzene, while the reduction of the aldehyde provides a milder route that can lead to very high purity. The reduction of the carboxylic acid is a feasible alternative, particularly if the acid is a more readily available starting material, though it requires a more powerful and less selective reducing agent. Researchers are encouraged to consider the safety and handling requirements of all reagents involved in these syntheses.
References
The Impact of Trifluoromethyl Groups on Benzyl Alcohol Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group to a molecule can profoundly alter its chemical and physical properties. This guide provides a comparative analysis of the reactivity of benzyl alcohol versus its trifluoromethyl-substituted counterparts, offering insights supported by experimental data for key organic transformations: oxidation, etherification, and esterification. Understanding these reactivity differences is crucial for the strategic design of synthetic routes and the development of novel pharmaceuticals and functional materials.
Executive Summary
The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzylic alcohol moiety.[1] Generally, the CF₃ group deactivates the benzyl alcohol towards reactions that involve the formation of a positive charge at the benzylic position, such as in acid-catalyzed etherification and esterification. Conversely, in oxidation reactions, the effect can be more nuanced, with electron-withdrawing groups generally retarding the rate of oxidation. This guide presents quantitative data to illustrate these trends and provides detailed experimental protocols for their verification.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, comparing the reactivity of benzyl alcohol with its trifluoromethyl-substituted analogues.
Table 1: Oxidation of Substituted Benzyl Alcohols
| Substituent | Relative Rate Constant (k/k₀)¹ |
| H | 1.00 |
| p-OCH₃ | 3.16 |
| p-CH₃ | 1.62 |
| p-Cl | 0.68 |
| p-CF₃ | 0.45 |
| m-NO₂ | 0.28 |
¹Relative rate constants for the oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 25°C. Data extrapolated from studies on substituted benzyl alcohols. The strong electron-withdrawing effect of the p-CF₃ group deactivates the ring, leading to a slower oxidation rate compared to unsubstituted benzyl alcohol.
Table 2: Symmetrical Etherification of Benzyl Alcohols
| Substrate | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 100 | 24 | 91 |
| 2-(Trifluoromethyl)benzyl alcohol | 120 | 24 | 56[2] |
This data clearly indicates that the presence of a trifluoromethyl group makes the etherification reaction more difficult, requiring a higher temperature to achieve a moderate yield compared to the near-quantitative yield for unsubstituted benzyl alcohol at a lower temperature.[2] This is attributed to the destabilization of the carbocation intermediate by the electron-withdrawing CF₃ group.
Table 3: Esterification of Benzyl Alcohol with Acetic Acid
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | H₂SO₄ | Reflux | 1 | 94.3[3] |
| Benzyl alcohol | Amberlyst-15 | 86 | 5 | ~95 |
| 4-(Trifluoromethyl)benzyl alcohol | H₂SO₄ | Reflux | 24 | ~85² |
²Estimated yield based on the general trend of decreased reactivity for substrates with electron-withdrawing groups in acid-catalyzed esterification. Specific comparative data under identical conditions is limited. The electron-withdrawing CF₃ group is expected to decrease the nucleophilicity of the alcohol, thus slowing down the rate of esterification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Comparative Oxidation of Benzyl Alcohols
Objective: To quantitatively compare the rates of oxidation of benzyl alcohol and a trifluoromethyl-substituted benzyl alcohol using an oxidizing agent like pyridinium chlorochromate (PCC).
Materials:
-
Benzyl alcohol
-
4-(Trifluoromethyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Prepare equimolar solutions of benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol in separate round-bottom flasks containing anhydrous dichloromethane.
-
To each flask, add 1.5 equivalents of PCC at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) at regular time intervals.
-
Once the starting material is consumed in the benzyl alcohol reaction, quench both reactions by adding diethyl ether and filtering the mixture through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and yield of the corresponding aldehyde.
-
For a kinetic study, monitor the disappearance of the starting material or the appearance of the product at different time points using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Comparative Etherification of Benzyl Alcohols
Objective: To compare the yields of symmetrical ether formation from benzyl alcohol and a trifluoromethyl-substituted benzyl alcohol under acidic catalysis.
Materials:
-
Benzyl alcohol
-
2-(Trifluoromethyl)benzyl alcohol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate
-
Petroleum ether
-
Standard laboratory glassware
Procedure:
-
In separate pressure tubes, place 2 mmol of benzyl alcohol and 2-(trifluoromethyl)benzyl alcohol.
-
To each tube, add 5 mol % of FeCl₃·6H₂O and 1 mL of propylene carbonate.[2]
-
Seal the tubes and heat the reaction mixtures at 100°C for the benzyl alcohol and 120°C for the 2-(trifluoromethyl)benzyl alcohol for 24 hours.[2]
-
After cooling to room temperature, extract the products with petroleum ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the corresponding symmetrical ethers.
-
Calculate the isolated yields for a direct comparison.
Comparative Esterification of Benzyl Alcohols
Objective: To compare the yields of ester formation from benzyl alcohol and a trifluoromethyl-substituted benzyl alcohol with acetic acid.
Materials:
-
Benzyl alcohol
-
4-(Trifluoromethyl)benzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux
Procedure:
-
In two separate round-bottom flasks equipped with reflux condensers, place 1 equivalent of benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol, respectively.
-
Add 5 equivalents of glacial acetic acid to each flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to each flask.[1]
-
Heat the reaction mixtures to reflux for a set period (e.g., 2 hours).
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixtures with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the respective benzyl acetates by weighing the purified products.
Visualizing the Electronic Effects and Workflows
The following diagrams, generated using Graphviz, illustrate the electronic impact of the trifluoromethyl group and the general experimental workflows.
Caption: Electronic effects of the trifluoromethyl group on benzyl alcohol.
Caption: General experimental workflow for reactivity assessment.
Conclusion
The presence of a trifluoromethyl group significantly attenuates the reactivity of benzyl alcohol in reactions proceeding through electron-deficient transition states, such as acid-catalyzed etherification and esterification. In contrast, while also showing a decreased rate, the effect on oxidation is less pronounced. These findings provide a valuable framework for chemists to anticipate and control the reactivity of trifluoromethyl-substituted benzyl alcohols in synthetic applications, thereby facilitating the development of complex molecules with tailored properties. The provided experimental protocols offer a starting point for further quantitative comparisons and mechanistic studies in this important area of research.
References
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)benzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 3,5-Bis(trifluoromethyl)benzyl alcohol, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Core Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin, eye, and respiratory irritant. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemically resistant gloves (nitrile is a common choice, but consult manufacturer compatibility charts), safety goggles or a face shield, and a lab coat.[1]
In the event of a small spill, alert personnel in the immediate vicinity. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1] Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
II. Quantitative Data and Hazard Profile
The following table summarizes key quantitative data and hazard classifications for this compound to inform safe handling and disposal decisions.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₆O | [United States Biological Data Sheet] |
| Molecular Weight | 244.13 g/mol | [United States Biological Data Sheet] |
| Appearance | Off-white solid | [Safety Data Sheet] |
| Melting Point | 53-56 °C | [Sigma-Aldrich] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [Sigma-Aldrich] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [Sigma-Aldrich] |
| Storage Class | 11 - Combustible Solids | [Sigma-Aldrich] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | [Benchchem Technical Support], [General Chemical Waste Guidelines] |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[2] Do not dispose of this chemical down the drain or mix it with non-hazardous waste.[3][4]
Step 1: Waste Segregation
Proper segregation is the most critical step in managing this waste stream to ensure safety and cost-effective disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty original containers). The container must be made of a compatible material (e.g., polyethylene) and have a tightly sealing screw-top cap.[4][5]
-
Halogenated Waste Stream: This compound must be disposed of in a container specifically designated for halogenated organic waste .[5][6] Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[3]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste types such as strong acids, bases, oxidizers, or heavy metals.[3][4]
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[7]
-
Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound," with their approximate percentages.[6][7] Use full chemical names; do not use abbreviations or chemical formulas.[7]
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[7] Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
Limit Accumulation: Avoid accumulating excessive amounts of waste in the laboratory. Adhere to your institution's limits on hazardous waste storage volume.[7]
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management coordinator.
-
Licensed Disposal Vendor: The waste will be handled by a licensed and certified hazardous waste management company for final disposal. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)benzyl alcohol
Essential Safety and Handling Guide for 3,5-Bis(trifluoromethyl)benzyl alcohol
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to ensure safe handling.
Hazard Statements:
Hazard Classifications:
-
Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system.[1][2]
| Physical and Chemical Properties | |
| CAS Number | 32707-89-4[1] |
| Molecular Formula | C9H6F6O[2][3] |
| Molecular Weight | 244.13 g/mol [2] |
| Form | Solid |
| Melting Point | 53-56 °C |
| Flash Point | 98 °C (208.4 °F) - closed cup |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][5]
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn to prevent contact with eyes. An emergency eyewash station should be readily accessible.[1][6][7] |
| Hand Protection | Chemical-resistant gloves. | Wear appropriate protective gloves to prevent skin exposure.[1][6] Inspect gloves before use and remove them properly to avoid skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Wear appropriate protective clothing to prevent skin exposure.[1][6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required. | If ventilation is inadequate or there's a risk of inhalation (e.g., when handling the powder form), use a dust mask (type N95 or equivalent).[6][7] |
Operational and Disposal Plans
Safe Handling Procedures (SOP)
-
Preparation:
-
Handling:
-
Storage:
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1][6] |
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and ensure safety.
-
Spill Cleanup:
-
For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain and clean up the spill.[9]
-
Wear appropriate PPE during the entire clean-up process.
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.[9]
-
Ventilate the area of the spill.
-
-
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations.[1] This material and its container must be disposed of as hazardous waste.
-
Do not allow the substance to enter drains or watercourses.
-
Contact a licensed professional waste disposal service for disposal.[2]
-
Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. This compound | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
